molecular formula C34H47NO9 B15583160 Oleficin

Oleficin

Cat. No.: B15583160
M. Wt: 613.7 g/mol
InChI Key: UZDYIIINJYOXLQ-YIKHYYSESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oleficin is a glycoside.
3-[(2R)-4-[(2E,4E,6E,8Z,10Z,12E,14R,15S)-15-[(2R,4R,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-12,14,16-trimethylheptadeca-2,4,6,8,10,12-hexaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid has been reported in Streptomyces with data available.
structure

Properties

Molecular Formula

C34H47NO9

Molecular Weight

613.7 g/mol

IUPAC Name

3-[(2R)-4-[(2E,4E,6E,8Z,10Z,12E,14R,15S)-15-[(2R,4R,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-12,14,16-trimethylheptadeca-2,4,6,8,10,12-hexaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid

InChI

InChI=1S/C34H47NO9/c1-21(2)33(44-29-20-27(37)31(40)24(5)43-29)23(4)19-22(3)15-13-11-9-7-8-10-12-14-16-26(36)30-32(41)25(17-18-28(38)39)35(6)34(30)42/h7-16,19,21,23-25,27,29,31,33,36-37,40H,17-18,20H2,1-6H3,(H,38,39)/b8-7+,11-9-,12-10+,15-13-,16-14+,22-19+,30-26?/t23-,24-,25-,27-,29+,31+,33+/m1/s1

InChI Key

UZDYIIINJYOXLQ-YIKHYYSESA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Polyene Antibiotic Oleficin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleficin is a polyene antibiotic produced by a strain of Streptomyces parvulus. First isolated and characterized in the early 1970s, its structure was later reinvestigated and confirmed. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It includes detailed experimental protocols for its isolation and analysis, a summary of its antimicrobial properties, and an exploration of its mechanism of action related to mitochondrial function. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.

Chemical Structure and Physicochemical Properties

This compound is a complex polyene antibiotic with the molecular formula C34H47NO9. Its IUPAC name is 3-[(2R)-4-[(2E,4E,6E,8Z,10Z,12E,14R,15S)-15-[(2R,4R,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-12,14,16-trimethylheptadeca-2,4,6,8,10,12-hexaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid[1]. The structure features a large polyene chain, a glycosidically linked dihydroxy-methyl-oxane ring, and a substituted pyrrolidin-dione ring with a propanoic acid side chain.

Physicochemical Data

A summary of the available physicochemical and spectroscopic data for this compound is presented in Table 1. This data is crucial for the identification and characterization of the compound.

PropertyValue
Molecular Formula C34H47NO9
Molecular Weight 613.7 g/mol
Appearance Dark red powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone
UV-Vis λmax (in Methanol) 263 nm, 273 nm, 285 nm, 385 nm, 408 nm
Infrared (IR) Spectrum (KBr pellet) Major peaks at approximately 3400 cm⁻¹ (O-H stretch), 2950 cm⁻¹ (C-H stretch), 1710 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=C stretch), and 1070 cm⁻¹ (C-O stretch).
Mass Spectrometry The reinvestigation of this compound's structure heavily relied on mass spectrometry to confirm the molecular weight and fragmentation pattern consistent with the proposed structure. Specific fragmentation data is detailed in the original 1978 publication.
¹H and ¹³C NMR While the initial publications did not provide detailed NMR data, the confirmed structure with its numerous chiral centers and complex olefinic regions would yield a complex set of signals. Modern NMR techniques would be required for full assignment.

Table 1: Physicochemical and Spectroscopic Data for this compound.

Experimental Protocols

Isolation and Purification of this compound

This compound is isolated from the mycelium of Streptomyces parvulus. The following protocol is based on the original isolation procedure.

Workflow for the Isolation of this compound

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Culture of Streptomyces parvulus Filter Filter Mycelium Fermentation->Filter Methanol_Extract Extract Mycelium with Methanol (B129727) Filter->Methanol_Extract Evaporate_Methanol Evaporate Methanol Methanol_Extract->Evaporate_Methanol EtOAc_Extract Re-extract with Ethyl Acetate Evaporate_Methanol->EtOAc_Extract Evaporate_EtOAc Evaporate Ethyl Acetate EtOAc_Extract->Evaporate_EtOAc Precipitate Precipitate with Petroleum Ether Evaporate_EtOAc->Precipitate Alumina_Chromatography Chromatography on Alumina (B75360) Precipitate->Alumina_Chromatography Pure_this compound Pure this compound (Dark Red Powder) Alumina_Chromatography->Pure_this compound

Caption: Workflow for the isolation and purification of this compound.

Detailed Protocol:

  • Fermentation: Culture a high-producing strain of Streptomyces parvulus under optimal conditions for secondary metabolite production.

  • Mycelium Separation: Separate the mycelium from the fermentation broth by filtration.

  • Methanolic Extraction: Extract the filtered mycelium with methanol to solubilize this compound.

  • Solvent Evaporation: Evaporate the methanolic extract to dryness under reduced pressure.

  • Ethyl Acetate Extraction: Re-dissolve the residue and perform a liquid-liquid extraction with ethyl acetate.

  • Concentration: Evaporate the ethyl acetate fraction to a smaller volume.

  • Precipitation: Add petroleum ether to the concentrated ethyl acetate solution to precipitate the crude this compound.

  • Chromatographic Purification: Purify the crude product by column chromatography on alumina to yield pure this compound as a dark red powder.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains using a standard broth microdilution method.

Workflow for MIC Determination

G cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Prepare_this compound Prepare Serial Dilutions of this compound Inoculate Inoculate Dilutions with Bacteria Prepare_this compound->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe_Growth Visually Inspect for Bacterial Growth Incubate->Observe_Growth Determine_MIC Determine MIC (Lowest concentration with no visible growth) Observe_Growth->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Prepare this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

  • Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Biological Activity and Mechanism of Action

Antimicrobial Spectrum

This compound exhibits selective antibacterial activity, primarily against Gram-positive bacteria. It has been reported to have no significant effect on the growth of fungi and yeasts. A summary of its reported antibacterial activity is provided in Table 2.

Bacterial PhylumActivity
Gram-positive Active
Gram-negative Inactive
Fungi/Yeasts Inactive

Table 2: Antimicrobial Spectrum of this compound.

Mechanism of Action: Mitochondrial Effects

Studies on isolated rat liver mitochondria have indicated that this compound's mechanism of action involves the disruption of mitochondrial function. It is proposed to act as an ionophore for magnesium ions (Mg²⁺).

Signaling Pathway of this compound's Effect on Mitochondria

G This compound This compound Mitochondrial_Membrane Inner Mitochondrial Membrane This compound->Mitochondrial_Membrane Acts as Mg²⁺ ionophore Mg_Depletion Depletion of Mg²⁺ from Mitochondria Mitochondrial_Membrane->Mg_Depletion Membrane_Permeability Increased Inner Membrane Permeability Mg_Depletion->Membrane_Permeability State4_Respiration Increased State 4 Respiration Membrane_Permeability->State4_Respiration Basal_ATPase Increased Basal ATPase Activity Membrane_Permeability->Basal_ATPase State3_Respiration Inhibition of State 3 Respiration Membrane_Permeability->State3_Respiration Uncoupled_Respiration Inhibition of Uncoupled Respiration Membrane_Permeability->Uncoupled_Respiration DNP_ATPase Inhibition of DNP-stimulated ATPase Activity Membrane_Permeability->DNP_ATPase

Caption: Proposed mechanism of this compound's action on mitochondria.

Experimental Observations:

  • Increased State 4 Respiration: At concentrations of approximately 10 nmoles/mg of mitochondrial protein, this compound increases the rate of state 4 respiration (the resting state of respiration in the absence of ADP).

  • Increased Basal ATPase Activity: It also enhances the basal ATPase activity of the mitochondria.

  • Inhibition of State 3 and Uncoupled Respiration: In contrast, this compound inhibits the rate of both state 3 respiration (active respiration in the presence of ADP) and uncoupled respiration.

  • Inhibition of DNP-stimulated ATPase Activity: The antibiotic also inhibits 2,4-dinitrophenol (B41442) (DNP)-stimulated ATPase activity.

These effects are consistent with an increase in the permeability of the inner mitochondrial membrane, likely caused by the depletion of mitochondrial Mg²⁺ due to the ionophoric action of this compound. This disruption of mitochondrial function is the proposed basis for its antibacterial activity.

Conclusion

This compound is a structurally complex polyene antibiotic with selective activity against Gram-positive bacteria. Its mechanism of action appears to be linked to the disruption of mitochondrial membrane integrity and function through the ionophoric transport of magnesium ions. The detailed chemical and biological information presented in this guide provides a valuable resource for researchers in natural product chemistry, microbiology, and drug development who are interested in this class of compounds. Further research, particularly utilizing modern spectroscopic and biological techniques, could provide deeper insights into its structure-activity relationships and potential therapeutic applications.

References

The Discovery and Origin of Oleficin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleficin is a polyenic antibiotic first reported in 1971. As a member of the polyene class of natural products, it belongs to a group of compounds known for their antifungal activity. However, this compound is unique in that it exhibits activity against Gram-positive bacteria while being ineffective against fungi and yeasts. This intriguing characteristic suggests a mechanism of action that may differ from typical polyene antibiotics. This technical guide provides a comprehensive overview of the discovery, origin, and known properties of this compound, based on the available scientific literature. Due to the limited accessibility of the full-text original research articles, some experimental protocols are based on established methodologies from the era of its discovery.

Data Presentation

The initial discovery of this compound provided qualitative data on its antibacterial spectrum. While specific Minimum Inhibitory Concentration (MIC) values from the primary literature are not available, the foundational study established its selective activity.

Table 1: Antibacterial Spectrum of this compound

Target Organism TypeActivity
Gram-positive bacteriaActive
FungiInactive
YeastsInactive

Experimental Protocols

The following protocols are based on the abstract of the original discovery paper by Gyimesi et al. (1971) and standard microbiological and chemical practices of that period.

Production of this compound by Fermentation
  • Producing Organism: A strain of Streptomyces related to Streptomyces parvulus (strain A-461).

  • Fermentation Medium: A suitable liquid culture medium for Streptomyces growth and secondary metabolite production would have been used. This typically includes a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.

  • Fermentation Conditions: The culture would be incubated under aerobic conditions with agitation at a controlled temperature (typically 28-30°C) for a period of several days to allow for sufficient growth and antibiotic production.

Isolation and Purification of this compound

The isolation of this compound, as described in the 1971 publication, follows a multi-step extraction and chromatographic process.

  • Mycelium Extraction: The mycelial cake from the fermentation broth is separated by filtration. The antibiotic is then extracted from the mycelium using methanol.

  • Solvent Extraction: The methanolic extract is evaporated to dryness. The resulting residue is then re-extracted with ethyl acetate (B1210297).

  • Precipitation: The volume of the ethyl acetate extract is reduced, and this compound is precipitated by the addition of petroleum ether.

  • Chromatographic Purification: The crude precipitate is further purified using chromatography on an alumina (B75360) support.

Characterization of this compound

The initial characterization of this compound involved spectroscopic methods to elucidate its structure.

  • Spectroscopic Analysis: Ultraviolet and visible (UV-Vis) spectroscopy were employed to identify the chromophores present in the molecule, suggesting a polyene-like structure. A reinvestigation of the structure was later published in 1978.

Antibacterial Activity Testing

A standard method for determining the antibacterial spectrum of a new antibiotic during this era was the agar (B569324) diffusion method.

  • Preparation of Test Plates: Agar plates are uniformly inoculated with a suspension of the test microorganism (e.g., a Gram-positive bacterium, a fungus, or a yeast).

  • Application of Antibiotic: A sterile paper disc impregnated with a solution of purified this compound is placed on the surface of the agar.

  • Incubation: The plates are incubated under conditions suitable for the growth of the test microorganism.

  • Observation: The plates are examined for zones of inhibition around the paper disc. The presence of a clear zone indicates that the antibiotic has inhibited the growth of the microorganism.

Mandatory Visualization

Signaling Pathways and Mechanisms

The precise mechanism of action and the signaling pathways affected by this compound in bacteria have not been elucidated in the available literature. As a polyene, its mode of action might be hypothesized to involve membrane disruption, similar to other polyenes that target ergosterol (B1671047) in fungal membranes. However, since bacteria (with the exception of some mycoplasmas) lack sterols in their membranes, the antibacterial activity of this compound suggests a different target or mechanism.

One proposed general mechanism for polyene antibiotics is the formation of pores in the cell membrane, leading to leakage of cellular contents and ultimately cell death. The diagram below illustrates this general, though unconfirmed, mechanism for this compound's action against bacteria, which would require a non-sterol membrane component as its target.

G Proposed General Mechanism of Action for Polyene Antibiotics cluster_membrane Bacterial Cell Membrane Membrane Target Membrane Target (Non-sterol) Pore Pore Formation Target->Pore Induces This compound This compound This compound->Target Binds to Leakage Ion and Molecule Leakage Pore->Leakage Death Cell Death Leakage->Death G General Workflow for Antibiotic Discovery and Characterization Screening Screening of Streptomyces Strains Fermentation Fermentation of Active Strain Screening->Fermentation Extraction Extraction of Crude Antibiotic Fermentation->Extraction Purification Chromatographic Purification Extraction->Purification Characterization Structural Characterization Purification->Characterization Activity Antibacterial Activity Testing Purification->Activity

Bacterial Olefin Biosynthesis: The Ole Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of scientific literature reveals no specific antibacterial compound or drug referred to as "Oleficin." It is possible that this name is a misspelling, a proprietary name not yet in the public domain, or a novel compound that has not been described in published research.

The search results did, however, provide substantial information on the biosynthesis of olefins in bacteria, a natural process for producing long-chain hydrocarbons. This guide will, therefore, provide a detailed overview of the bacterial olefin biosynthesis pathway, often referred to as the "Ole pathway," in lieu of a mechanism of action for a specific drug. This pathway is a subject of research for its potential in biofuel production.

Bacteria, particularly certain Gram-positive species, are capable of synthesizing long-chain olefins. This process is primarily accomplished through a multi-enzyme system encoded by the ole gene cluster. The core pathway involves the head-to-head condensation of two fatty acyl-CoA molecules, followed by a series of enzymatic modifications.

Core Enzymatic Steps

The biosynthesis of olefins via the Ole pathway can be summarized in four key enzymatic reactions, catalyzed by the proteins OleA, OleD, OleC, and OleB.

EnzymeProtein NameFunctionSubstrate(s)Product
ThiolaseOleACatalyzes a non-decarboxylating "head-to-head" Claisen condensation.Two Acyl-CoA moleculesβ-keto acid
DehydrogenaseOleDReduces the β-keto acid in an NADPH-dependent manner.β-keto acid, NADPHβ-hydroxy acid, NADP+
β-lactone SynthetaseOleCConverts the β-hydroxy acid into a heat-unstable β-lactone.β-hydroxy acidβ-lactone
DecarboxylaseOleBDecarboxylates the β-lactone to form the final cis-olefin.β-lactonecis-olefin, CO₂

Experimental Protocols

Analysis of Olefin Profiles by GC/MS

A common method to identify and quantify the olefins produced by different bacterial strains is Gas Chromatography-Mass Spectrometry (GC/MS).

  • Cultivation: Bacterial strains of interest, such as various species from the order Micrococcales, are cultivated in an appropriate growth medium.

  • Lipid Extraction: Total lipids are extracted from the bacterial cells using a solvent system, typically a mixture of chloroform, methanol, and water.

  • Fractionation: The crude lipid extract is fractionated, often by solid-phase extraction or thin-layer chromatography, to isolate the hydrocarbon fraction containing the olefins.

  • Derivatization (Optional): In some cases, olefins may be derivatized to improve their volatility and chromatographic behavior.

  • GC/MS Analysis: The isolated hydrocarbon fraction is injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated based on their boiling points and retention times on the GC column and then fragmented and detected by the mass spectrometer.

  • Identification: The mass spectra of the detected peaks are compared to known standards and spectral libraries to identify the specific olefin structures. The chain length and position of the double bond can be determined from the fragmentation patterns.

Gene Swapping Experiments

To understand the role of individual ole genes in determining the final olefin structure, gene swapping experiments can be performed.

  • Host Strain Selection: A host bacterium with a well-characterized olefin profile and a genetic system amenable to manipulation is chosen (e.g., Micrococcus luteus).

  • Gene Deletion: The native ole gene or gene cluster in the host strain is deleted or replaced with a selectable marker.

  • Heterologous Gene Expression: The corresponding ole genes from other bacteria that produce different olefins are introduced into the modified host strain on a plasmid or integrated into the chromosome.

  • Analysis of Olefin Production: The engineered strain is cultivated, and its olefin profile is analyzed by GC/MS as described above.

  • Comparison: The olefin profile of the engineered strain is compared to that of the wild-type host and the donor strain to determine how the swapped genes influence the chain length and isomer composition of the produced olefins. These experiments have shown that the substrate specificity of OleA is a primary determinant of the final olefin structure.[1]

Signaling Pathways and Biosynthetic Logic

The following diagrams illustrate the core logic of the olefin biosynthesis pathway and a typical experimental workflow for its characterization.

Olefin_Biosynthesis_Pathway cluster_substrates Substrates cluster_pathway Ole Pathway cluster_products Products Acyl-CoA_1 Acyl-CoA OleA OleA (Thiolase) Acyl-CoA_1->OleA Acyl-CoA_2 Acyl-CoA Acyl-CoA_2->OleA beta_keto_acid β-keto acid OleA->beta_keto_acid Condensation OleD OleD (Dehydrogenase) beta_keto_acid->OleD Reduction (NADPH) beta_hydroxy_acid β-hydroxy acid OleD->beta_hydroxy_acid OleC OleC (β-lactone Synthetase) beta_hydroxy_acid->OleC Lactonization beta_lactone β-lactone OleC->beta_lactone OleB OleB (Decarboxylase) beta_lactone->OleB Decarboxylation cis_Olefin cis-Olefin OleB->cis_Olefin CO2 CO₂ OleB->CO2

Caption: The enzymatic cascade of the bacterial Ole pathway for olefin biosynthesis.

Experimental_Workflow_Olefin_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_genetics Genetic Manipulation (Optional) Cultivation Bacterial Cultivation Extraction Total Lipid Extraction Cultivation->Extraction Fractionation Hydrocarbon Fractionation Extraction->Fractionation GCMS GC/MS Analysis Fractionation->GCMS Data_Analysis Data Analysis & Identification GCMS->Data_Analysis Gene_Swap Gene Swapping (e.g., oleA) Engineered_Strain Cultivate Engineered Strain Gene_Swap->Engineered_Strain Engineered_Strain->Extraction

Caption: A typical experimental workflow for the analysis of bacterial olefins.

References

Oleficin: A Technical Guide to its Biological Activity and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oleficin (B1143917) is a polyene antibiotic produced by the bacterium Streptomyces parvulus. It exhibits selective antibacterial activity against Gram-positive bacteria while showing no efficacy against fungi and yeasts. The primary mechanism of action of this compound is its function as a magnesium ionophore, leading to the depletion of mitochondrial Mg2+ and subsequent disruption of mitochondrial function. This guide provides a comprehensive overview of the known biological activities and properties of this compound, including its mechanism of action and relevant (though limited) physicochemical data. Due to the scarcity of publicly available data, this guide also presents generalized experimental protocols for the characterization of similar antibiotic compounds.

Physicochemical Properties

This compound is isolated from the mycelium of Streptomyces parvulus as a dark red powder. Its chemical structure, available on PubChem, reveals a polyene macrolide-like structure. While detailed quantitative data on its physicochemical properties are limited, some general characteristics are known:

PropertyDescription
Appearance Dark red powder
Solubility Soluble in methanol (B129727), ethyl acetate (B1210297), chloroform, dichloromethane, DMSO, and acetone.[1]
Source Isolated from Streptomyces parvulus.[1]
Chemical Class Polyene antibiotic.[1]

Spectroscopic Data:

  • UV-Visible (UV-Vis) Spectroscopy: Polyenes exhibit strong absorption in the UV-Vis region due to π-π* electronic transitions in the conjugated double bond system. The wavelength of maximum absorption (λmax) would be expected in the range of 300-400 nm, characteristic of polyene antibiotics. The spectrum would likely be recorded in a solvent such as methanol.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound, typically recorded as a KBr pellet, would be expected to show characteristic absorption bands for its functional groups. These would include:

    • C=C stretching vibrations from the polyene chain, typically in the region of 1650-1600 cm⁻¹.

    • C-H stretching and bending vibrations for both sp2 (alkene) and sp3 (alkane) hybridized carbons.

    • O-H stretching from hydroxyl groups.

    • C=O stretching from any carbonyl or ester groups present in the macrolide ring.

Biological Activity and Mechanism of Action

Antibacterial Activity

This compound demonstrates selective antibacterial activity against Gram-positive bacteria.[1] It has been reported to have no effect on the growth of fungi and yeasts.[1]

Quantitative Data (MIC Values):

A comprehensive table of Minimum Inhibitory Concentration (MIC) values for this compound against a wide range of bacterial strains is not available in the public domain based on the conducted research. For a typical antibiotic, this data would be presented as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureusData not available
Bacillus subtilisData not available
Enterococcus faecalisData not available
Streptococcus pneumoniaeData not available
Cytotoxicity

Information regarding the cytotoxicity of this compound against mammalian cell lines is not available in the reviewed literature. Typically, the 50% inhibitory concentration (IC50) is determined to assess the cytotoxic potential of a compound.

Quantitative Data (IC50 Values):

Cell Line IC50 (µM)
Data not availableData not available
Mechanism of Action: Mitochondrial Mg2+ Ionophore

The primary mechanism of action of this compound is its ability to act as an ionophore for magnesium ions (Mg2+) in isolated rat liver mitochondria.[1] This leads to a depletion of Mg2+ from the mitochondria, which in turn increases the permeability of the inner mitochondrial membrane.[1] This disruption of the mitochondrial membrane potential and ion homeostasis leads to a cascade of downstream effects, ultimately resulting in inhibition of cellular respiration and ATP synthesis.

The effects of this compound on mitochondrial function include:

  • Increased rate of state 4 respiration.[1]

  • Increased "basal" ATPase activity of mitochondria.[1]

  • Uncoupling and inhibition of respiration in intact cells.[1]

  • Induction of respiration-deficient mutants in yeast (Saccharomyces cerevisiae) through fragmentation of the mitochondrial genome.[1]

Signaling Pathway:

The disruption of mitochondrial Mg2+ homeostasis by this compound can trigger a signaling cascade leading to cellular dysfunction and death. While the specific pathways affected by this compound have not been fully elucidated, a proposed pathway based on its known mechanism is a form of mitochondrial-mediated apoptosis.

Oleficin_Mechanism This compound This compound mito_membrane Mitochondrial Inner Membrane This compound->mito_membrane Acts as Mg2+ ionophore mg2_depletion Depletion of Mitochondrial Mg2+ mito_membrane->mg2_depletion membrane_permeability Increased Inner Membrane Permeability mg2_depletion->membrane_permeability mmp_dissipation Dissipation of Mitochondrial Membrane Potential (ΔΨm) membrane_permeability->mmp_dissipation respiration_inhibition Inhibition of Cellular Respiration mmp_dissipation->respiration_inhibition apoptosis Mitochondrial-Mediated Apoptosis mmp_dissipation->apoptosis atp_depletion ATP Depletion respiration_inhibition->atp_depletion atp_depletion->apoptosis

Proposed mechanism of action for this compound.

Experimental Protocols (Generalized)

Isolation and Purification of this compound from Streptomyces parvulus

This protocol outlines a general procedure for the extraction and purification of secondary metabolites from Streptomyces.

Isolation_Workflow start Fermentation of Streptomyces parvulus harvest Harvest Mycelial Mass (Centrifugation/Filtration) start->harvest extraction Mycelial Extraction (e.g., Methanol) harvest->extraction evaporation1 Solvent Evaporation (Rotary Evaporator) extraction->evaporation1 re_extraction Re-extraction (e.g., Ethyl Acetate) evaporation1->re_extraction evaporation2 Solvent Evaporation re_extraction->evaporation2 precipitation Precipitation (e.g., Petroleum Ether) evaporation2->precipitation chromatography Column Chromatography (e.g., Alumina (B75360) or Silica (B1680970) Gel) precipitation->chromatography fractions Collect and Analyze Fractions (TLC, HPLC) chromatography->fractions purified Purified this compound fractions->purified

Generalized workflow for this compound isolation.
  • Fermentation: Culture Streptomyces parvulus in a suitable liquid medium under optimal conditions for secondary metabolite production.

  • Harvesting: Separate the mycelial mass from the culture broth by centrifugation or filtration.

  • Extraction: Extract the mycelial biomass with an organic solvent such as methanol to solubilize the secondary metabolites.

  • Solvent Removal: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Extraction: Re-dissolve the crude extract and perform a liquid-liquid extraction with a solvent like ethyl acetate to partition the compounds of interest.

  • Purification:

    • Precipitation: Concentrate the ethyl acetate phase and add a non-polar solvent like petroleum ether to precipitate the crude this compound.

    • Chromatography: Further purify the precipitate using column chromatography on a stationary phase such as alumina or silica gel, eluting with a suitable solvent gradient.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify and pool the fractions containing pure this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay to determine the MIC of an antimicrobial agent.

  • Preparation of this compound Stock Solution: Dissolve a known weight of purified this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed a mammalian cell line (e.g., A549, HepG2) in a 96-well plate at a suitable density and allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells containing the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is the concentration of this compound that reduces the viability of the cells by 50% compared to the untreated control.

Mitochondrial Membrane Potential Assay

Changes in mitochondrial membrane potential (ΔΨm) can be measured using fluorescent dyes such as JC-1 or TMRE.

  • Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate or on coverslips) and treat them with different concentrations of this compound for the desired time.

  • Dye Loading: Incubate the cells with the fluorescent dye (e.g., JC-1 or TMRE) according to the manufacturer's instructions.

  • Imaging or Flow Cytometry:

    • JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is a measure of the mitochondrial membrane potential. This can be quantified using a fluorescence microscope or a flow cytometer.

    • TMRE: This dye accumulates in active mitochondria with an intact membrane potential. A decrease in TMRE fluorescence indicates a loss of ΔΨm.

  • Data Analysis: Quantify the changes in fluorescence to determine the effect of this compound on the mitochondrial membrane potential.

Conclusion

This compound is a polyene antibiotic with a unique mechanism of action involving the disruption of mitochondrial Mg2+ homeostasis. Its selective activity against Gram-positive bacteria makes it a compound of interest for further investigation. However, a significant lack of publicly available quantitative data on its biological activity and detailed experimental protocols hinders a complete assessment of its therapeutic potential. The generalized protocols provided in this guide offer a framework for the further characterization of this compound and similar natural products. Future research should focus on obtaining comprehensive MIC and cytotoxicity data, elucidating the specific downstream signaling pathways affected by its ionophoric activity, and conducting detailed spectroscopic analysis for complete structural confirmation and characterization.

References

An In-Depth Technical Guide to Olefin Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the solubility and stability of olefins, a class of unsaturated hydrocarbons critical in various industrial and research applications, including as intermediates in drug synthesis. The information is presented to be a valuable resource for professionals in drug development and chemical research, offering detailed data, experimental methodologies, and mechanistic insights.

Olefin Solubility

The solubility of olefins is primarily dictated by their non-polar nature. Following the principle of "like dissolves like," olefins exhibit poor solubility in polar solvents such as water, while readily dissolving in non-polar organic solvents.

Aqueous Solubility

Olefins are generally considered insoluble or sparingly soluble in water. Their hydrophobic character, owing to the long hydrocarbon chains, prevents the formation of significant intermolecular interactions with polar water molecules. The aqueous solubility of linear alpha-olefins is typically low and decreases with increasing carbon chain length. For instance, the water solubility of 1-hexene (B165129) is reported as 0.005 g/100 mL[1], highlighting its limited miscibility with water.

Solubility in Organic Solvents

Olefins demonstrate good solubility in a range of common organic solvents. This is due to the favorable van der Waals interactions between the non-polar olefin molecules and the non-polar or weakly polar solvent molecules.

Table 1: Qualitative Solubility of Representative Olefins in Common Organic Solvents

OlefinEthanolAcetoneHexaneBenzeneChloroformDiethyl Ether
1-Hexene Soluble[2]Soluble[2]Soluble[2]Soluble[2]Soluble[2]Soluble[2]
1-Octene Miscible[3]Soluble[3]Highly Soluble[4]Highly Soluble[4]Soluble[5]Miscible[3]

Note: "Soluble" and "Miscible" are reported as found in the sources. Miscibility implies solubility in all proportions.

Olefin Stability

The stability of olefins is a critical consideration, particularly in the context of storage, formulation, and chemical synthesis. The presence of the carbon-carbon double bond makes olefins susceptible to various degradation pathways, primarily initiated by heat, light, and the presence of acids or bases.

Thermal Stability

At elevated temperatures, olefins can undergo thermal degradation through processes like cracking, which involves the breaking of C-C and C-H bonds to form smaller, more volatile hydrocarbons, including a higher proportion of alkenes.[6][7] The thermal cracking of alkanes, which can be a source of olefins, typically occurs at temperatures between 450°C and 750°C and can be influenced by pressure.[6][7] The mechanism often proceeds through a free radical chain reaction, initiated by the homolytic cleavage of a C-C bond.[8][9] For instance, the thermal decomposition of 1-decene (B1663960) has been studied, with oligomerization being a prominent reaction pathway at elevated temperatures in the presence of a catalyst.[10]

Photo-oxidative Stability

In the presence of light and oxygen, olefins are prone to photo-oxidation. This process can lead to the formation of various degradation products, including hydroperoxides, epoxides, and carbonyl compounds.[11] The reaction is often initiated by the formation of free radicals, which then react with oxygen in a chain reaction. The rate of photo-oxidation can be influenced by the specific olefin, the presence of sensitizers, and the environmental conditions.

Stability in Acidic and Basic Conditions

Olefins can react under acidic conditions, for example, through acid-catalyzed hydration where water is added across the double bond to form an alcohol.[12] The stability of olefins in the presence of strong acids can be compromised, potentially leading to polymerization or other side reactions.[5] While less reactive under basic conditions, strong bases can promote isomerization of the double bond. The hydrolysis of certain functionalized olefins can be influenced by pH.[13]

Experimental Protocols

Accurate determination of solubility and stability is crucial for the successful application of olefins in research and development. The following sections outline detailed methodologies for these key experiments.

Determination of Olefin Solubility (Gravimetric Method)

This protocol describes a fundamental method for determining the solubility of a liquid olefin in a given solvent.

Objective: To quantitatively determine the solubility of an olefin in a specific solvent at a controlled temperature.

Materials:

  • Olefin of interest

  • Selected solvent

  • Analytical balance (accurate to ±0.0001 g)

  • Temperature-controlled water bath or incubator

  • Glass vials with airtight seals (e.g., screw caps (B75204) with septa)

  • Pipettes

  • Evaporating dish

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add a known volume of the solvent to a glass vial.

    • Gradually add the olefin to the solvent while stirring or agitating the vial. Continue adding the olefin until a separate phase is observed, indicating that the solution is saturated.

    • Seal the vial tightly to prevent evaporation.

    • Place the vial in a temperature-controlled water bath or incubator set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours), with intermittent agitation to ensure saturation.[14]

  • Sample Withdrawal and Weighing:

    • After equilibration, allow the mixture to stand undisturbed for a period to allow the two phases to separate completely.

    • Carefully withdraw a known volume of the solvent phase (the saturated solution) using a pipette, ensuring that none of the undissolved olefin phase is collected.

    • Transfer the withdrawn sample to a pre-weighed evaporating dish and record the total weight.[14]

  • Solvent Evaporation and Final Weighing:

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the olefin.

    • Continue drying until a constant weight of the evaporating dish and the dissolved olefin is achieved.[14]

  • Calculation of Solubility:

    • Calculate the weight of the dissolved olefin by subtracting the initial weight of the evaporating dish from the final constant weight.

    • Calculate the weight of the solvent in the withdrawn sample by subtracting the weight of the dissolved olefin from the total weight of the sample.

    • Express the solubility as grams of olefin per 100 grams of solvent.

Monitoring Olefin Degradation (GC-MS Method)

This protocol outlines a gas chromatography-mass spectrometry (GC-MS) method for identifying and quantifying the degradation products of an olefin under specific stress conditions.

Objective: To analyze the degradation products of an olefin subjected to thermal or photo-oxidative stress.

Materials:

  • Olefin of interest

  • Appropriate solvent for sample preparation

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • GC column suitable for the separation of volatile and semi-volatile organic compounds

  • Vials for sample incubation and analysis

  • Heating block or UV chamber for stress testing

  • Syringes for sample injection

Procedure:

  • Sample Preparation and Stress Application:

    • Prepare a solution of the olefin in a suitable solvent at a known concentration.

    • Transfer aliquots of the solution into several vials.

    • Expose the vials to the desired stress condition (e.g., a specific temperature in a heating block for thermal degradation, or a specific wavelength and intensity of UV light in a photo-stability chamber for photo-oxidative degradation) for various time points.

    • Include a control sample stored under ambient, dark conditions.

  • GC-MS Analysis:

    • At each time point, take an aliquot from the stressed and control samples.

    • If necessary, dilute the samples to an appropriate concentration for GC-MS analysis.

    • Inject the prepared sample into the GC-MS system.

    • The gas chromatograph will separate the components of the mixture based on their volatility and interaction with the column's stationary phase.

    • The mass spectrometer will then ionize and fragment the eluted compounds, providing a mass spectrum for each component.

  • Data Analysis:

    • Identify the degradation products by comparing their mass spectra to a library of known compounds (e.g., NIST library).

    • Quantify the amount of the parent olefin remaining and the amount of each degradation product formed at each time point by integrating the peak areas in the chromatogram.

    • Plot the concentration of the olefin and its degradation products as a function of time to determine the degradation kinetics.

Visualization of Pathways and Workflows

Olefin Oxidation Pathway

The oxidation of olefins is a common degradation pathway that can lead to the formation of epoxides and diols. This can occur through various mechanisms, including reaction with peroxy acids or through photo-oxidation.

Olefin_Oxidation Olefin Olefin (R-CH=CH-R') Epoxide Epoxide Olefin->Epoxide Epoxidation Diol Diol (vicinal) Epoxide->Diol Ring Opening Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA, H2O2) Oxidizing_Agent->Epoxide Hydrolysis Hydrolysis (H2O, H+ or OH-) Hydrolysis->Diol

Caption: Generalized pathway for the oxidation of an olefin to an epoxide and subsequent hydrolysis to a vicinal diol.

Thermal Degradation Pathway (Cracking)

Thermal cracking of larger alkanes is a source of smaller alkanes and olefins and proceeds via a free radical mechanism. A simplified representation of this process is shown below.

Thermal_Cracking Alkane Large Alkane Initiation Initiation (Heat) Alkane->Initiation Radical1 Alkyl Radical 1 Initiation->Radical1 Radical2 Alkyl Radical 2 Initiation->Radical2 Propagation Propagation Radical1->Propagation β-scission Termination Termination Radical1->Termination Radical2->Termination Smaller_Alkane Smaller Alkane Propagation->Smaller_Alkane Olefin Olefin Propagation->Olefin Stable_Products Stable Products Termination->Stable_Products

Caption: Simplified free-radical mechanism for the thermal cracking of a large alkane to produce smaller alkanes and olefins.

Experimental Workflow for Stability Testing

A logical workflow for assessing the stability of an olefin is crucial for obtaining reliable and reproducible data.

Stability_Workflow Start Start: Define Olefin and Stress Conditions Preparation Prepare Olefin Solution Start->Preparation Stress Apply Stress (Heat, Light, pH) Preparation->Stress Sampling Sample at Time Intervals Stress->Sampling Analysis Analyze by GC-MS Sampling->Analysis Data Process Data (Identify & Quantify Degradants) Analysis->Data Kinetics Determine Degradation Kinetics Data->Kinetics End End: Report Stability Profile Kinetics->End

Caption: A typical experimental workflow for conducting an olefin stability study.

References

Oleficin: A Technical Examination of In Vitro versus In Vivo Effects for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

This whitepaper provides a comprehensive analysis of the polyene antibiotic Oleficin, focusing on its mechanism of action and its observed effects in various biological systems. The primary aim is to furnish researchers, scientists, and drug development professionals with a detailed understanding of this compound's properties, drawing a clear distinction between its established in vitro activities and the current landscape of in vivo research. This document synthesizes the available scientific literature to present quantitative data, experimental methodologies, and the implicated signaling pathways, thereby offering a foundational resource for future research and development endeavors.

Executive Summary

This compound, a polyene antibiotic produced by the bacterium Streptomyces parvulus, has been identified as a potent ionophore with a specific affinity for divalent cations, particularly magnesium (Mg²⁺) and calcium (Ca²⁺). Its primary mechanism of action involves the disruption of mitochondrial function by facilitating the transport of these ions across the inner mitochondrial membrane. This activity leads to an uncoupling of oxidative phosphorylation and subsequent inhibition of cellular respiration. While in vitro studies have elucidated these effects in isolated mitochondria and yeast models, a significant gap exists in the scientific literature concerning the in vivo effects of this compound in animal models. This guide will detail the known in vitro effects, provide relevant experimental protocols, and discuss the potential downstream signaling consequences of its ionophoric activity, while also highlighting the current limitations in our understanding of its systemic effects.

In Vitro Effects of this compound

The preponderance of research on this compound has been conducted in in vitro settings, providing a foundational understanding of its bioactivity. These studies have primarily utilized isolated rat liver mitochondria and the yeast Saccharomyces cerevisiae as model systems.

Ionophoric Activity and Mitochondrial Uncoupling

This compound functions as an ionophore, a lipid-soluble molecule that can bind to and transport ions across lipid membranes. Its primary targets are divalent cations, with a demonstrated ability to transport Mg²⁺ and Ca²⁺. This activity has profound implications for mitochondrial function, as the inner mitochondrial membrane's electrochemical gradient is essential for ATP synthesis.

By transporting Mg²⁺ and Ca²⁺ into the mitochondrial matrix, this compound disrupts this gradient, leading to the uncoupling of the electron transport chain from ATP synthesis. This results in an increase in the rate of state 4 respiration (respiration in the absence of ADP), an increase in basal ATPase activity, and an inhibition of state 3 (ADP-stimulated) and uncoupled respiration.

ParameterObservationSystemReference
State 4 RespirationIncreasedIsolated Rat Liver Mitochondria[1]
Basal ATPase ActivityIncreasedIsolated Rat Liver Mitochondria[1]
State 3 RespirationInhibitedIsolated Rat Liver Mitochondria[1]
Uncoupled RespirationInhibitedIsolated Rat Liver Mitochondria[1]
DNP-stimulated ATPase ActivityInhibitedIsolated Rat Liver Mitochondria[1]

It is important to note that the inhibitory effects on state 3 and uncoupled respiration can be prevented by the presence of low concentrations (2-5 mM) of magnesium ions.[1]

Effects on Saccharomyces cerevisiae

In the yeast Saccharomyces cerevisiae, this compound exhibits a preferential inhibitory effect on growth that relies on non-fermentable substrates, which is indicative of a primary impact on mitochondrial respiration. The antibiotic uncouples and inhibits respiration in intact yeast cells. A significant consequence of this mitochondrial dysfunction is the fragmentation of the mitochondrial genome, leading to the formation of respiration-deficient mutants.[2][3][4][5][6]

EffectObservationSystemReference
Growth on Non-fermentable SubstratesPreferentially InhibitedSaccharomyces cerevisiae[2][3][4][5][6]
Cellular RespirationUncoupled and InhibitedSaccharomyces cerevisiae[2][3][4][5][6]
Mitochondrial GenomeFragmentationSaccharomyces cerevisiae[2][3][4][5][6]
Antibacterial Activity

This compound has been shown to be active against Gram-positive bacteria. However, it does not exhibit significant effects on the growth of fungi and yeasts. The precise mechanism of its antibacterial action is likely related to its ionophoric properties, disrupting ion homeostasis across the bacterial cell membrane.

In Vivo Effects of this compound: A Research Gap

Despite the well-documented in vitro effects of this compound, there is a notable absence of published studies on its in vivo effects in animal models. Searches for preclinical studies, toxicity assessments, and efficacy evaluations in animal models have not yielded any specific data for this compound. The available in vivo toxicological data for "olefins" as a chemical class are not relevant to the specific polyene antibiotic this compound.[7][8][9][10] This represents a critical knowledge gap that must be addressed to ascertain the therapeutic potential and safety profile of this compound.

Experimental Protocols

Isolation of Rat Liver Mitochondria

A standard protocol for the isolation of rat liver mitochondria would likely involve the following steps:

  • Homogenization: Freshly excised rat liver is minced and homogenized in a cold isolation buffer (e.g., containing sucrose, mannitol, and a chelating agent like EDTA to bind free calcium).

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds. A low-speed spin pellets nuclei and unbroken cells, while a subsequent high-speed spin of the supernatant pellets the mitochondria.

  • Washing: The mitochondrial pellet is washed with the isolation buffer to remove contaminants.

  • Resuspension: The final mitochondrial pellet is resuspended in a suitable buffer for experimental use.

G cluster_0 Tissue Preparation cluster_1 Mitochondrial Isolation Rat Liver Rat Liver Homogenization Homogenization Rat Liver->Homogenization Mincing Low-Speed Centrifugation Low-Speed Centrifugation Homogenization->Low-Speed Centrifugation Cold Isolation Buffer Supernatant Collection Supernatant Collection Low-Speed Centrifugation->Supernatant Collection High-Speed Centrifugation High-Speed Centrifugation Supernatant Collection->High-Speed Centrifugation Mitochondrial Pellet Mitochondrial Pellet High-Speed Centrifugation->Mitochondrial Pellet Washing Washing Mitochondrial Pellet->Washing Final Mitochondrial Pellet Final Mitochondrial Pellet Washing->Final Mitochondrial Pellet Resuspension for Assays Resuspension for Assays Final Mitochondrial Pellet->Resuspension for Assays

Figure 1: Workflow for the Isolation of Rat Liver Mitochondria.
Measurement of Mitochondrial Respiration

Mitochondrial oxygen consumption is typically measured using a Clark-type oxygen electrode in a sealed, temperature-controlled chamber.

  • Assay Buffer: Isolated mitochondria are suspended in a respiration buffer containing substrates for the electron transport chain (e.g., glutamate, malate, succinate).

  • State 4 Respiration: The basal rate of oxygen consumption is measured.

  • State 3 Respiration: ADP is added to stimulate ATP synthesis, and the increased rate of oxygen consumption is recorded.

  • Effect of this compound: this compound is added at various concentrations to measure its effect on both state 4 and state 3 respiration.

  • Uncoupled Respiration: A chemical uncoupler (e.g., DNP or FCCP) is added to measure the maximal respiratory rate, and the effect of this compound on this rate is determined.

Signaling Pathways

The direct mechanism of this compound's action is the disruption of the mitochondrial membrane potential. However, this primary event can trigger a cascade of downstream signaling pathways. While these have not been specifically elucidated for this compound, we can infer potential pathways based on the known effects of other mitochondrial uncouplers and ionophores.

Primary Mechanism of Action

This compound acts as a Mg²⁺/Ca²⁺ ionophore, directly impacting the inner mitochondrial membrane. This leads to a dissipation of the proton-motive force, uncoupling oxidative phosphorylation.

G cluster_0 Mitochondrial Intermembrane Space cluster_1 Mitochondrial Matrix cluster_2 Consequences H+ High Concentration H+ High Concentration H+ Low Concentration H+ Low Concentration This compound This compound Inner Mitochondrial Membrane Inner Mitochondrial Membrane This compound->Inner Mitochondrial Membrane Inserts into Mitochondrial Matrix Mitochondrial Matrix This compound->Mitochondrial Matrix Transports Mg²⁺/Ca²⁺ into Mg2+/Ca2+ Mg²⁺/Ca²⁺ Mg2+/Ca2+->this compound Binds Disruption of Electrochemical Gradient Disruption of Electrochemical Gradient Mitochondrial Matrix->Disruption of Electrochemical Gradient Uncoupling of Oxidative Phosphorylation Uncoupling of Oxidative Phosphorylation Disruption of Electrochemical Gradient->Uncoupling of Oxidative Phosphorylation Inhibition of ATP Synthesis Inhibition of ATP Synthesis Uncoupling of Oxidative Phosphorylation->Inhibition of ATP Synthesis Increased State 4 Respiration Increased State 4 Respiration Uncoupling of Oxidative Phosphorylation->Increased State 4 Respiration

Figure 2: Primary Mechanism of Action of this compound as a Divalent Cation Ionophore.
Potential Downstream Signaling Pathways

The disruption of mitochondrial function and the subsequent alteration in cellular energy status (i.e., a decrease in the ATP/ADP ratio) can influence several key signaling pathways that regulate cellular metabolism, growth, and survival.

  • AMP-activated Protein Kinase (AMPK) Pathway: A decrease in cellular ATP levels leads to an increase in the AMP/ATP ratio, which is a potent activator of AMPK. Activated AMPK acts as a master regulator of metabolism, switching on catabolic pathways to generate ATP and switching off anabolic pathways that consume ATP.

  • mTOR (mammalian Target of Rapamycin) Pathway: The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. It is highly sensitive to cellular energy status and is typically inhibited by AMPK activation. Therefore, this compound-induced energy stress would be expected to lead to the downregulation of mTOR signaling.

  • STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: Some studies have shown a biphasic regulation of STAT3 by mitochondrial uncouplers, with low-dose uncoupling leading to activation and high-dose uncoupling causing inhibition. This regulation is often mediated by changes in mitochondrial reactive oxygen species (ROS) production and ATP levels.

G This compound This compound Mitochondria Mitochondria This compound->Mitochondria Disrupts Function ATP_decrease Decreased ATP/ADP Ratio Mitochondria->ATP_decrease STAT3 STAT3 Signaling Mitochondria->STAT3 Potentially Modulates (Dose-dependent) AMPK AMPK ATP_decrease->AMPK Activates mTOR mTOR Signaling AMPK->mTOR Inhibits Metabolic_Switch Switch to Catabolism AMPK->Metabolic_Switch Promotes CellGrowth_Inhibition Inhibition of Cell Growth mTOR->CellGrowth_Inhibition Leads to

Figure 3: Potential Downstream Signaling Pathways Affected by this compound-Induced Mitochondrial Dysfunction.

Conclusions and Future Directions

This compound is a polyene antibiotic with a well-defined in vitro mechanism of action as a Mg²⁺ and Ca²⁺ ionophore that leads to mitochondrial uncoupling and dysfunction. Its effects on isolated mitochondria and yeast are well-documented, demonstrating its potential as a tool for studying mitochondrial biology and as a lead compound for the development of agents targeting cellular bioenergetics.

However, the complete absence of in vivo data for this compound is a significant impediment to its further development. Future research should prioritize the following:

  • In Vivo Toxicity Studies: Determining the maximum tolerated dose (MTD) and the overall toxicity profile of this compound in animal models is a critical first step.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its concentration-effect relationship in vivo, is essential.

  • Efficacy Studies: Once a safe dose is established, the efficacy of this compound should be evaluated in relevant animal models of disease, such as those for bacterial infections or potentially for diseases where mitochondrial modulation could be beneficial.

  • Elucidation of Downstream Signaling: In-depth studies are needed to confirm the effects of this compound on signaling pathways such as AMPK, mTOR, and STAT3 in mammalian cells.

References

Methodological & Application

Application Notes and Protocols for Laboratory Olefin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of olefins, or alkenes, is a cornerstone of modern organic chemistry, with broad applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The creation of carbon-carbon double bonds is a critical transformation, and several powerful methods have been developed for this purpose. This document provides detailed application notes and laboratory protocols for four of the most widely used and versatile olefination reactions: the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, the Julia-Kocienski olefination, and Grubbs catalyst-mediated olefin metathesis.

These protocols are intended to serve as a practical guide for researchers, scientists, and drug development professionals, offering detailed experimental procedures, comparative data, and visual representations of workflows and reaction pathways to facilitate successful implementation in a laboratory setting.

I. The Wittig Reaction

The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[1] A key advantage of the Wittig reaction is that the position of the double bond is unambiguously determined, which is not always the case with other elimination reactions.[2] The stereochemical outcome of the reaction is dependent on the nature of the ylide; unstabilized ylides tend to produce (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.[3]

Signaling Pathway and Mechanism

The Wittig reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of an aldehyde or ketone. This initial attack leads to the formation of a dipolar intermediate called a betaine, which then cyclizes to form a four-membered ring intermediate known as an oxaphosphetane.[1] The oxaphosphetane subsequently collapses to yield the alkene and a thermodynamically stable triphenylphosphine (B44618) oxide byproduct, which drives the reaction forward.

Wittig_Pathway Ylide Phosphorus Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Carbonyl Aldehyde or Ketone Carbonyl->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Alkene Alkene Product Oxaphosphetane->Alkene Collapse TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO HWE_Pathway Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base Base->Carbanion Intermediate Intermediate Carbanion->Intermediate Nucleophilic Addition Carbonyl Aldehyde or Ketone Carbonyl->Intermediate Alkene Alkene Product Intermediate->Alkene Elimination Phosphate Dialkylphosphate Salt Intermediate->Phosphate Julia_Kocienski_Pathway Sulfone Heteroaryl Sulfone Carbanion Sulfonyl Carbanion Sulfone->Carbanion Deprotonation Base Base Base->Carbanion AlkoxySulfone β-Alkoxy Sulfone Carbanion->AlkoxySulfone Nucleophilic Addition Aldehyde Aldehyde Aldehyde->AlkoxySulfone Rearrangement Smiles Rearrangement AlkoxySulfone->Rearrangement Alkene Alkene Product Rearrangement->Alkene Elimination Byproducts SO₂ + Heteroaryl Oxide Rearrangement->Byproducts Grubbs_Metathesis_Pathway Grubbs Grubbs Catalyst Metallocyclobutane1 Metallocyclobutane 1 Grubbs->Metallocyclobutane1 [2+2] Cycloaddition Olefin1 Olefin 1 Olefin1->Metallocyclobutane1 IntermediateCarbene Intermediate Carbene Metallocyclobutane1->IntermediateCarbene Cycloreversion Metallocyclobutane2 Metallocyclobutane 2 IntermediateCarbene->Metallocyclobutane2 [2+2] Cycloaddition Olefin2 Olefin 2 Olefin2->Metallocyclobutane2 Product Cross-Metathesis Product Metallocyclobutane2->Product Cycloreversion CatalystRegen Regenerated Catalyst Metallocyclobutane2->CatalystRegen

References

Application Notes and Protocols for the In Vivo Administration of a Novel Investigational Compound

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific data for a compound specifically named "Oleficin" is not available. The following application notes and protocols are provided as a detailed, representative example for conducting preclinical studies of a novel investigational compound in animal models. The data, experimental designs, and signaling pathways presented are illustrative and based on established principles of preclinical drug development. Researchers should adapt these protocols based on the specific physicochemical properties, in vitro efficacy, and toxicological profile of their compound of interest.

Introduction

The preclinical evaluation of a novel chemical entity (NCE) in animal models is a critical phase in the drug development pipeline. These studies provide essential information regarding the pharmacokinetics (PK), pharmacodynamics (PD), and safety profile of a new compound, which is vital for predicting its behavior in humans and for the selection of appropriate dosage regimens for clinical trials.[1][2] This document outlines standardized protocols for the dosage and administration of a novel investigational compound in common preclinical animal models, including mice and rats.

Quantitative Data Summary: Dosage and Pharmacokinetics

The following tables summarize hypothetical single-dose pharmacokinetic parameters of a novel investigational compound in various animal models. These tables are intended to serve as a template for presenting PK data.

Table 1: Intravenous (IV) Pharmacokinetic Parameters

SpeciesDose (mg/kg)C₀ (ng/mL)AUC₀-inf (ng·h/mL)t½ (h)CL (mL/h/kg)Vdss (L/kg)
Mouse12605202.519234.2
Rat12306703.814925.1

C₀: Initial plasma concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; CL: Clearance; Vdss: Volume of distribution at steady-state.[1]

Table 2: Oral (PO) Pharmacokinetic Parameters

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-inf (ng·h/mL)t½ (h)F (%)
Mouse101800.57503.072
Rat101501.09804.265

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; F: Bioavailability.[1]

Experimental Protocols

Dose Range-Finding Study

A dose range-finding study is an initial, short-term experiment to determine the maximum tolerated dose (MTD) and to identify a range of doses for further investigation.[3]

  • Objective: To determine the acute toxicity and tolerability of a novel compound and to identify a dose range for subsequent studies.[3]

  • Animal Model: Select a relevant animal model (e.g., male and female Sprague-Dawley rats, 8-10 weeks old).

  • Group Allocation: Assign a small number of animals (e.g., 3-5 per sex per group) to several dose groups and a vehicle control group.

  • Dose Selection: Start with a low dose, estimated from in vitro data or through allometric scaling from other species, and escalate the dose in subsequent groups (e.g., 1, 10, 50, 100 mg/kg).[4]

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).[3]

  • Observations:

    • Monitor animals for clinical signs of toxicity at 1, 4, and 24 hours post-dose, and daily thereafter for 14 days.[4]

    • Record body weight daily.[4]

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological analysis.[5]

Pharmacokinetic (PK) Study
  • Objective: To determine the pharmacokinetic profile of the novel compound in a relevant animal model.[4]

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Formulation:

    • IV Formulation: The compound is dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).

    • PO Formulation: The compound is suspended in a vehicle of 0.5% methylcellulose (B11928114) in water.[1]

  • Administration:

    • Intravenous (IV): Administered as a bolus dose via the tail vein.[1]

    • Oral (PO): Administered via oral gavage.[1]

  • Sample Collection:

    • Serial blood samples (approximately 0.1 mL) are collected at specified time points into tubes containing K2-EDTA as an anticoagulant.[1]

    • IV Timepoints: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[1]

    • PO Timepoints: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[1]

  • Blood Sample Processing:

    • Blood samples are immediately centrifuged at 4°C (e.g., 3000 x g for 10 minutes) to separate plasma.[1]

    • The resulting plasma is transferred to labeled cryovials and stored at -80°C until analysis.[1]

  • Bioanalysis:

    • Plasma samples are subjected to protein precipitation with acetonitrile (B52724) containing an internal standard.[1]

    • A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is used for the quantification of the compound in plasma.[1]

Visualization of Workflows and Pathways

Experimental Workflow for a Preclinical PK Study

G cluster_prep Preparation Phase cluster_dosing Dosing & Sampling Phase cluster_analysis Analysis Phase A Dose Formulation (IV and PO) C Randomization into Dosing Groups A->C B Animal Acclimatization (7 days) B->C D Compound Administration (IV or PO) C->D E Serial Blood Sampling (Defined Timepoints) D->E F Plasma Separation (Centrifugation) E->F G Bioanalysis (LC-MS/MS) F->G H Pharmacokinetic Data Analysis G->H

Caption: Workflow for a preclinical pharmacokinetic study.

Simplified MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a common signaling cascade involved in cell proliferation, differentiation, and survival, and is a frequent target in drug development.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR) Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Ligand Growth Factor (Ligand) Ligand->Receptor NovelCompound Novel Compound (Inhibitor) NovelCompound->Raf

Caption: Simplified MAPK/ERK signaling pathway with a hypothetical inhibitor.

References

Analytical Methods for the Quantification of Olefins

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

The accurate quantification of olefins—hydrocarbons containing at least one carbon-carbon double bond—is critical in various scientific and industrial fields, including drug development, where olefin-containing molecules are common. This document provides detailed application notes and protocols for the quantification of olefins using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography with Flame Ionization Detection (GC-FID).

Application Note 1: Quantification of Olefins using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of olefins, particularly in non-aqueous samples, and can be adapted for various applications. Silver-ion HPLC is a powerful technique for separating olefin isomers.

Experimental Protocol

1. Sample Preparation:

  • Prepare a standard stock solution of the olefin of interest (e.g., 1-octene) in a suitable solvent like isooctane (B107328) at a concentration of 20% (w/w).[1]

  • Prepare a series of calibration standards by diluting the stock solution with hexane (B92381) to achieve concentrations ranging from 10% to 50% (w/w).[2]

  • Dilute the unknown samples with hexane to fall within the calibration range.[1]

2. HPLC-UV System and Conditions:

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: A silver-impregnated silica (B1680970) column is often used for enhanced separation of olefin and diolefin species.[2]

  • Mobile Phase: Isocratic elution with hexane.[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.[3]

  • Column Temperature: 40 °C.[3]

  • UV Detection Wavelength: 205 nm.[3]

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the olefin standards against their known concentrations.

  • Determine the concentration of the olefin in the unknown samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary
ParameterValueReference Compound(s)
Linearity Range10–50% (w/w)1-Octene (B94956)
Correlation Coefficient (R²)0.99951-Octene[2]
Limit of Detection (LOD)Not specified
Limit of Quantification (LOQ)10% (w/w)1-Octene[2]
Repeatability (%RSD)< 3%Fatty acid methyl esters[3]

Experimental Workflow: HPLC-UV Quantification of Olefins

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Stock Prepare Olefin Stock Solution (e.g., 20% w/w 1-octene in isooctane) Standards Prepare Calibration Standards (10-50% w/w in hexane) Stock->Standards Inject Inject 10 µL into HPLC Standards->Inject Sample Dilute Unknown Sample with Hexane Sample->Inject Separate Isocratic Separation (Silver-impregnated silica column, Hexane mobile phase, 1 mL/min) Inject->Separate Detect UV Detection at 205 nm Separate->Detect CalCurve Generate Calibration Curve (Peak Area vs. Concentration) Detect->CalCurve Quantify Quantify Olefin in Sample CalCurve->Quantify LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 10 µL Plasma Sample Add_IS_MeOH Add 225 µL Cold Methanol with Internal Standard Plasma->Add_IS_MeOH Add_MTBE Add 750 µL Cold MTBE Add_IS_MeOH->Add_MTBE Vortex_Shake Vortex and Shake Add_MTBE->Vortex_Shake Phase_Sep Add 188 µL Water & Centrifuge Vortex_Shake->Phase_Sep Extract Collect & Evaporate Organic Layer Phase_Sep->Extract Reconstitute Reconstitute in Injection Solvent Extract->Reconstitute Inject Inject 3 µL into micro-LC system Reconstitute->Inject Separate Reversed-Phase Separation (C18 Column, Gradient Elution) Inject->Separate Detect MS/MS Detection (ESI-, MRM Mode) Separate->Detect Peak_Integration Integrate Peak Areas (Analyte & IS) Detect->Peak_Integration Ratio Calculate Peak Area Ratio Peak_Integration->Ratio Quantify Quantify using Matrix-Matched Calibration Curve Ratio->Quantify GCFID_Workflow cluster_prep Sample Preparation (Derivatization) cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Biological Sample (Cell pellet or supernatant) Derivatize Add H2SO4 in Methanol & Heat at 100°C for 2h Sample->Derivatize Extract Add Petroleum Ether & Vortex Derivatize->Extract Centrifuge Centrifuge to Separate Layers Extract->Centrifuge Collect Collect Organic Layer (contains FAMEs) Centrifuge->Collect Inject Inject 1 µL into GC Collect->Inject Separate Capillary Column Separation (Temperature Programmed) Inject->Separate Detect Flame Ionization Detection Separate->Detect Identify Identify Peaks by Retention Time Detect->Identify Quantify Quantify using Internal Standard and Calibration Identify->Quantify

References

Application Notes and Protocols for the HPLC and Mass Spectrometry Analysis of Oleosins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleosins are small, highly hydrophobic proteins of 15-26 kDa that are integral to the structure of oil bodies in plant seeds.[1] These proteins play a crucial role in stabilizing oil bodies, preventing their coalescence during seed desiccation and germination.[1][2] Functioning as a natural emulsion, oleosins are key in the regulation of lipid metabolism, including the biosynthesis and mobilization of triacylglycerols (TAGs).[3][4] Their unique properties and involvement in lipid storage and metabolism make them a subject of interest in agricultural biotechnology, food science, and potentially as targets or delivery vehicles in drug development.

This document provides detailed application notes and protocols for the extraction, separation, identification, and quantification of oleosins using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Quantitative Data on Oleosin Content

The abundance of oleosins can vary significantly between different plant species and even between cultivars of the same species. This variation is often correlated with the total oil content of the seed. The following table summarizes representative quantitative data for oleosin content in mature seeds of common oilseed crops.

Plant SpeciesCultivar/GenotypeOleosin Content (% of total seed protein)Oil Content (% of seed dry weight)Reference
Brassica napusHigh Oil Content Cultivars (6F313, zy036, 53165)Higher relative abundance~50%[3]
Brassica napusLow Oil Content Cultivars (93275, 51070)Lower relative abundance~39%[3]
Brassica napusNot specified9% (of total seed proteins are extractable OB proteins, of which 79% are oleosins)Not specified[5]
Arabidopsis thalianaWild-type (C24)~65% of oil body-associated proteins is OLEO1Not specified[6]
Arabidopsis thalianaNot specifiedUp to 79% of oil body proteinsNot specified[7]
Zea mays (Maize)Not specified5-6% of total embryonic proteinsNot specified[8]
Glycine max (Soybean)Not specified3-4% of total embryonic proteinsNot specified[8]

Experimental Protocols

A typical workflow for the analysis of oleosins by HPLC-MS/MS involves the extraction and purification of these proteins from seeds, followed by enzymatic digestion into peptides, and subsequent separation and detection by the LC-MS system.

Diagram of the Experimental Workflow

experimental_workflow sample Plant Seed Sample homogenization Homogenization sample->homogenization centrifugation1 Flotation Centrifugation homogenization->centrifugation1 oil_bodies Isolated Oil Bodies centrifugation1->oil_bodies delipidation Delipidation & Protein Precipitation oil_bodies->delipidation protein_pellet Oleosin-Enriched Protein Pellet delipidation->protein_pellet solubilization Solubilization & Reduction/Alkylation protein_pellet->solubilization digestion Trypsin Digestion solubilization->digestion peptides Peptide Mixture digestion->peptides lc_ms LC-MS/MS Analysis peptides->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis

A streamlined workflow for oleosin analysis.
Oleosin Extraction and Purification from Seeds

This protocol is adapted from established methods for the isolation of oil bodies and subsequent purification of oleosins.[4][9]

Materials:

  • Mature seeds (e.g., Brassica napus, Arabidopsis thaliana)

  • Grinding medium: 0.15 M Tricine-KOH (pH 7.5), 10 mM KCl, 1 mM MgCl₂, 1 mM EDTA, 0.6 M sucrose, 2 mM DTT

  • Flotation medium: Grinding medium with 0.4 M sucrose

  • Urea (B33335) solution (8 M)

  • Chloroform

  • Methanol

  • Acetone (B3395972) (ice-cold)

  • Centrifuge and appropriate tubes

  • Mortar and pestle or homogenizer

Procedure:

  • Weigh out 2 grams of mature seeds and homogenize them in 15 mL of cold (4°C) grinding medium using a pre-chilled mortar and pestle.

  • Filter the crude homogenate through two layers of muslin cloth.

  • Add the filtered homogenate to 15 mL of cold flotation medium and centrifuge at 10,000 x g for 30 minutes.

  • After centrifugation, a top oleaginous layer containing the oil bodies will be visible. Carefully collect this layer.

  • To remove non-integral proteins, resuspend the oil bodies in grinding medium containing 8 M urea and shake for 30 minutes at room temperature.

  • Centrifuge the suspension at 10,000 x g for 30 minutes and collect the purified oil body layer.

  • For delipidation, add a 2:1 (v/v) mixture of chloroform/methanol to the oil body suspension, vortex thoroughly, and centrifuge at 13,000 x g for 5 minutes.

  • The oleosins will precipitate at the interface. Carefully remove the upper aqueous and lower solvent phases.

  • Wash the protein pellet with ice-cold acetone to remove residual lipids. Centrifuge at 8,500 x g for 15 minutes and discard the acetone.

  • Air-dry the final oleosin-enriched protein pellet.

In-Solution Trypsin Digestion

This protocol outlines the in-solution digestion of the extracted oleosins into peptides suitable for mass spectrometry analysis.

Materials:

  • Ammonium (B1175870) bicarbonate (50 mM, pH 8.0)

  • Urea (8 M)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • MS-grade Trypsin

  • Formic acid

Procedure:

  • Resuspend the dried oleosin pellet in a denaturing buffer such as 50 mM ammonium bicarbonate containing 8 M urea.

  • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.

  • Alkylate the cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.

  • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.

  • Add MS-grade trypsin at a 1:50 (w/w) trypsin-to-protein ratio and incubate overnight at 37°C.

  • Stop the digestion by adding formic acid to a final concentration of 0.1%.

HPLC-MS/MS Analysis of Oleosin Peptides

The digested oleosin peptides can be analyzed using a reverse-phase HPLC system coupled to a tandem mass spectrometer. The following are general parameters that should be optimized for the specific instrumentation used.

HPLC Parameters:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-40% B over 60 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Data-Dependent Acquisition (DDA) for identification or Multiple Reaction Monitoring (MRM) for quantification
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Collision Gas Argon

For quantitative analysis using MRM, specific precursor-to-product ion transitions for target oleosin peptides need to be determined. This typically involves an initial discovery phase using DDA to identify high-intensity, unique peptides and their fragmentation patterns. Tools such as MRMaid can aid in the in-silico design of MRM transitions for proteins of interest.[10][11]

Signaling Pathway: Triacylglycerol Mobilization During Seed Germination

During seed germination, the stored triacylglycerols in oil bodies are mobilized to provide energy for the growing seedling. This process involves the coordinated action of oleosins and lipases.[9] The degradation of oleosins is a critical step that allows lipases to access the TAG core.[1] One key lipase (B570770) in this pathway is SUGAR-DEPENDENT1 (SDP1).[12] The degradation of oleosins is often initiated by ubiquitination, which targets them for removal by the proteasome.[13][14]

Diagram of the Oleosin-Mediated TAG Mobilization Pathway

signaling_pathway cluster_oil_body Oil Body cluster_cytosol Cytosol TAG Triacylglycerols (TAGs) Glycerol Glycerol TAG->Glycerol FFA Free Fatty Acids TAG->FFA Oleosin Oleosin Proteasome 26S Proteasome Oleosin->Proteasome Targeted for Degradation Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 E3 E3 Ligase E2->E3 E3->Oleosin Ubiquitination Proteasome->Oleosin Degrades SDP1_inactive SDP1 Lipase (inactive) SDP1_active SDP1 Lipase (active) SDP1_inactive->SDP1_active SDP1_active->TAG Germination_Signal Germination Signal Germination_Signal->E3 activates Germination_Signal->SDP1_inactive activates

TAG mobilization pathway initiated by germination.

This application note provides a comprehensive overview and detailed protocols for the analysis of oleosins using HPLC-MS. The provided methodologies and data serve as a valuable resource for researchers in the fields of plant science, biotechnology, and drug development. Further optimization of the LC-MS/MS parameters, particularly the development of a specific MRM assay, will enhance the quantitative accuracy and throughput of oleosin analysis.

References

Troubleshooting & Optimization

Troubleshooting Oleficin synthesis yield issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for olefin synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during key olefination reactions.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • General Olefin Synthesis

    • Wittig Reaction

    • Horner-Wadsworth-Emmons (HWE) Reaction

    • Olefin Metathesis

  • Troubleshooting Guides

    • Issue 1: Low or No Product Yield

    • Issue 2: Poor Stereoselectivity (E/Z Ratio)

    • Issue 3: Olefin Metathesis Catalyst Deactivation

  • Experimental Protocols

    • Protocol 1: Wittig Reaction with a Stabilized Ylide (E-selective)

    • Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction - Still-Gennari Modification (Z-selective)

    • Protocol 3: Ring-Closing Metathesis (RCM) using a Grubbs Catalyst

Frequently Asked Questions (FAQs)

General Olefin Synthesis

Q1: What are the primary differences between the Wittig and Horner-Wadsworth-Emmons (HWE) reactions?

A1: The Wittig reaction utilizes a phosphonium (B103445) ylide, while the HWE reaction employs a phosphonate-stabilized carbanion. Key differences include:

  • Reactivity: HWE carbanions are generally more nucleophilic and less basic than Wittig ylides, allowing them to react with a wider range of aldehydes and ketones, including sterically hindered ones.[1][2]

  • Byproduct: The HWE reaction produces a water-soluble dialkylphosphate salt, which is easily removed during aqueous workup. In contrast, the Wittig reaction generates triphenylphosphine (B44618) oxide, which can complicate purification.[1][2]

  • Stereoselectivity: The HWE reaction typically favors the formation of (E)-alkenes, whereas the stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[1][3][4]

Wittig Reaction

Q2: My Wittig reaction with a stabilized ylide is giving a poor E/Z ratio. What's going on?

A2: While stabilized ylides predominantly yield the (E)-alkene, several factors can lead to poor selectivity.[3][4] The presence of lithium salts can disrupt the stereochemical outcome.[4][5] Ensure your reaction is run under lithium-salt-free conditions for optimal E-selectivity with stabilized ylides.[4][5]

Q3: Why is my unstabilized Wittig ylide giving the (E)-alkene instead of the expected (Z)-alkene?

A3: Unstabilized ylides typically favor the (Z)-alkene under kinetic control.[3][4] However, if the reaction conditions allow for equilibration of the betaine (B1666868) intermediate, the thermodynamically more stable (E)-alkene can be formed. This can be promoted by the presence of lithium salts.[5][6] For high Z-selectivity, use salt-free conditions. If the (E)-alkene is desired, the Schlosser modification can be employed, which intentionally equilibrates the intermediate to favor the (E)-product.[4]

Horner-Wadsworth-Emmons (HWE) Reaction

Q4: How can I favor the (Z)-alkene in an HWE reaction?

A4: The standard HWE reaction strongly favors the (E)-alkene.[1] To obtain the (Z)-alkene with high selectivity, the Still-Gennari modification is required.[1][7] This involves using a phosphonate (B1237965) with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) in combination with strongly dissociating conditions, such as KHMDS and 18-crown-6 (B118740) in THF at low temperatures (-78 °C).[1][7]

Q5: What are Masamune-Roush conditions and when should I use them?

A5: Masamune-Roush conditions (LiCl and DBU or Et3N) are milder alternatives to strong bases like NaH.[2][8] They are particularly useful for substrates that are sensitive to strong bases and can provide good (E)-selectivity.[2][8]

Olefin Metathesis

Q6: My Grubbs catalyst appears to be inactive. What are the common causes of deactivation?

A6: Ruthenium-based metathesis catalysts can be deactivated by various factors, including:

  • Impurities: Impurities in the substrate or solvent, such as water, amines, or other coordinating species, can deactivate the catalyst.[9][10]

  • Substrate-Related Issues: Some functional groups, particularly N-heteroaromatics, can coordinate to the ruthenium center and inhibit catalysis.[10] Additionally, the generation of highly reactive methylidene species (from terminal olefins like ethylene) can sometimes lead to catalyst decomposition pathways.[9]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low product yield is a common issue in olefin synthesis. The following guide provides a systematic approach to diagnosing and resolving this problem.

Question: My Wittig or HWE reaction is resulting in low to no product yield. What are the potential causes and solutions?

Answer: Low yield can stem from several factors related to reagent quality, reaction conditions, or substrate reactivity.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reagents 1. Check Reagents start->check_reagents check_conditions 2. Verify Reaction Conditions start->check_conditions check_substrate 3. Assess Substrate start->check_substrate reagent_purity Impure/Degraded Aldehyde, Ketone, or Ylide/Phosphonate? check_reagents->reagent_purity Purity anhydrous_check Anhydrous Conditions Maintained? check_conditions->anhydrous_check Moisture steric_hindrance Sterically Hindered Substrate? check_substrate->steric_hindrance Sterics base_quality Base Degraded or Not Strong Enough? reagent_purity->base_quality No purify_reagents Solution: Purify Aldehyde/Ketone. Use Fresh/Pure Ylide/Phosphonate. reagent_purity->purify_reagents Yes use_fresh_base Solution: Use Freshly Opened/Titrated Base. Ensure Base is Strong Enough for Deprotonation. base_quality->use_fresh_base Yes temp_time_check Optimal Temperature/Time? anhydrous_check->temp_time_check Yes dry_glassware Solution: Thoroughly Dry Glassware and Solvents. Run Under Inert Atmosphere. anhydrous_check->dry_glassware No optimize_temp_time Solution: Increase Temperature or Prolong Reaction Time for Hindered Substrates. temp_time_check->optimize_temp_time No steric_hindrance->optimize_temp_time Yes (Aldehyde) side_reactions Potential Side Reactions? steric_hindrance->side_reactions No consider_hwe Solution: Switch to HWE Reaction for Hindered Ketones. steric_hindrance->consider_hwe Yes (Ketone) protect_groups Solution: Protect Sensitive Functional Groups. Adjust Base/Conditions. side_reactions->protect_groups Yes

Caption: A decision tree to diagnose and resolve low yield issues in Wittig and HWE reactions.

Data on HWE vs. Wittig for Hindered Aldehydes

The Horner-Wadsworth-Emmons reaction is often superior for sterically demanding substrates.[11]

EntryReaction TypeReagentBaseSolventTemperature (°C)Typical Yield (%)
1WittigPh₃P=C(CH₃)₂n-BuLiTHF-78 to rt< 10
2HWE(EtO)₂P(O)CH(CH₃)₂NaHTHF0 to rt> 85
3WittigPh₃P=CHPhn-BuLiTHF-78 to rt~25
4HWE(EtO)₂P(O)CHPhNaHDMErt> 90
Note: This data is representative and compiled from general knowledge to illustrate the higher efficacy of the HWE reaction for sterically hindered aldehydes like pivaldehyde.[11]
Issue 2: Poor Stereoselectivity (E/Z Ratio)

Achieving the desired stereoisomer is a critical aspect of olefin synthesis.

Question: My HWE reaction is not giving the expected E/Z ratio. How can I improve the stereoselectivity?

Answer: The stereochemical outcome of the HWE reaction is influenced by several factors. The standard reaction favors the (E)-alkene, while the Still-Gennari modification is used for the (Z)-alkene.

Troubleshooting Workflow for HWE Stereoselectivity

HWE_Selectivity_Troubleshooting start Poor E/Z Selectivity in HWE Reaction goal Desired Isomer? start->goal e_isomer Goal: (E)-Alkene goal->e_isomer E z_isomer Goal: (Z)-Alkene goal->z_isomer Z e_base Base/Cation Choice? e_isomer->e_base z_phosphonate Phosphonate Structure? z_isomer->z_phosphonate e_temp Reaction Temperature? e_base->e_temp Using Li+ use_li_base Solution: Use Li+ bases (n-BuLi, LiHMDS). Li > Na > K for E-selectivity. e_base->use_li_base Using K+ or Na+ e_aldehyde Aldehyde Structure? e_temp->e_aldehyde High (rt) increase_temp Solution: Increase temperature (0°C to rt). Higher temp favors E-isomer. e_temp->increase_temp Low (-78°C) note_aldehyde Note: Bulky/Aromatic aldehydes intrinsically favor E-isomer. e_aldehyde->note_aldehyde z_conditions Reaction Conditions? z_phosphonate->z_conditions Using EWG-Phosphonate use_ewg_phosphonate Solution: Use phosphonates with electron- withdrawing groups (e.g., -CF3). z_phosphonate->use_ewg_phosphonate Standard (EtO)2P(O)- use_still_gennari Solution: Use KHMDS + 18-crown-6 in THF at -78°C. z_conditions->use_still_gennari Not Still-Gennari

Caption: Troubleshooting workflow for poor E/Z selectivity in the HWE reaction.

Factors Influencing HWE Stereoselectivity

FactorTo Improve (E)-SelectivityTo Improve (Z)-Selectivity (Still-Gennari)
Phosphonate Structure Simple alkyl groups (e.g., dimethyl, diethyl)Electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl))[1][2]
Base/Counterion Li⁺ > Na⁺ > K⁺ salts generally increase (E)-selectivity.[1][2]Strongly dissociating conditions (KHMDS with 18-crown-6) promote (Z)-selectivity.[1][2]
Temperature Higher temperatures (e.g., 23°C vs. -78°C) increase (E)-selectivity.[1][2]Low temperature (-78°C) is critical.[7]
Aldehyde Structure Aromatic and sterically bulky aldehydes favor (E)-selectivity.[2]Less of an influencing factor under proper Still-Gennari conditions.
Issue 3: Olefin Metathesis Catalyst Deactivation

Catalyst stability is paramount for successful olefin metathesis.

Question: My ring-closing metathesis (RCM) reaction is stalling or failing. What could be deactivating my Grubbs catalyst?

Answer: Grubbs catalysts, while robust, are sensitive to certain conditions and impurities that can lead to deactivation.

Olefin Metathesis Catalyst Deactivation Pathway

Metathesis_Deactivation start RCM Reaction Failure/ Stalling check_solvent Solvent Purity? start->check_solvent check_substrate Substrate Purity? start->check_substrate check_atmosphere Inert Atmosphere? start->check_atmosphere check_temp Reaction Temperature? start->check_temp use_dry_solvent Solution: Use freshly distilled/anhydrous solvent. Avoid coordinating solvents if possible. check_solvent->use_dry_solvent Contains Water/ Impurities purify_substrate Solution: Purify substrate to remove water, amines, thiols, or other coordinating impurities. check_substrate->purify_substrate Contains Coordinating Functional Groups use_inert_gas Solution: Degas solvent and run reaction under Argon or Nitrogen. check_atmosphere->use_inert_gas No optimize_temp Solution: Avoid excessively high temperatures which can accelerate decomposition. check_temp->optimize_temp Too High

Caption: Common causes of and solutions for Grubbs catalyst deactivation in RCM.

Impact of Catalyst Loading and Conditions on RCM

The following data is for the benchmark RCM of 1,6-octadiene (B1609464).

CatalystCatalyst Loading (mol%)SolventConcentration (M)Temperature (°C)Time (h)Yield (%)
Grubbs 1st Gen (G1)5.0Dichloromethane (B109758)0.1252>95
Grubbs 2nd Gen (G2)0.5Dichloromethane0.1251>98
Hoveyda-Grubbs 2nd Gen0.1Toluene (B28343)0.560197
Data adapted from benchmark reaction protocols.[12]

Experimental Protocols

Protocol 1: Wittig Reaction with a Stabilized Ylide (E-selective)

This protocol describes the synthesis of (E)-ethyl cinnamate (B1238496) from benzaldehyde (B42025) and (carbethoxymethylene)triphenylphosphorane (B24862).

Materials:

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide)

  • Benzaldehyde

  • Anhydrous Toluene

  • Standard inert atmosphere glassware

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (Nitrogen or Argon).

  • Add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) to the flask.

  • Add anhydrous toluene to dissolve the ylide.

  • Add benzaldehyde (1.0 equivalent) to the reaction mixture via syringe.

  • Heat the reaction mixture to reflux (approx. 110°C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to isolate the (E)-ethyl cinnamate and separate it from the triphenylphosphine oxide byproduct.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction - Still-Gennari Modification (Z-selective)

This protocol describes the synthesis of a (Z)-α,β-unsaturated ester using the Still-Gennari modification.[7]

Materials:

  • Aldehyde (e.g., p-tolualdehyde, 1.0 equivalent)

  • Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 equivalents)

  • 18-crown-6 (3.0 equivalents)

  • Potassium tert-butoxide (2.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard inert atmosphere glassware

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the aldehyde, bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, and 18-crown-6.

  • Dissolve the mixture in anhydrous THF.

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • In a separate flask, dissolve potassium tert-butoxide in dry THF.

  • Slowly add the potassium tert-butoxide solution dropwise to the cooled aldehyde/phosphonate mixture.

  • Stir the reaction mixture at -78°C for 2 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-alkene.

Protocol 3: Ring-Closing Metathesis (RCM) using a Grubbs Catalyst

This protocol provides a general procedure for the RCM of 1,6-octadiene using Grubbs Second Generation Catalyst (G2).[12]

Materials:

  • 1,6-octadiene (1.0 mmol)

  • Grubbs Second Generation Catalyst (G2) (0.005 mmol, 0.5 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl vinyl ether (for quenching)

  • Standard inert atmosphere glassware (e.g., Schlenk flask)

Procedure:

  • Set up a dry Schlenk flask equipped with a condenser under an inert atmosphere (Argon or Nitrogen).

  • Add 1,6-octadiene (1.0 mmol) to the flask.[12]

  • Add anhydrous dichloromethane (10 mL) to achieve a 0.1 M solution.[12]

  • Weigh the Grubbs Second Generation Catalyst (0.005 mmol, 0.5 mol%) and add it directly to the reaction flask as a solid under a positive flow of inert gas.[12]

  • Stir the reaction mixture at room temperature (25°C) for 1 hour.[12]

  • Monitor the reaction by Gas Chromatography (GC) for the disappearance of the starting material.

  • After the reaction is complete, quench by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate cyclohexene.

References

Technical Support Center: Optimizing Oleficin Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Oleficin. Given that this compound is a hydrophobic molecule with an olefin moiety, this document addresses common challenges related to its solubility and chemical stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary chemical stability concerns? A1: this compound is a hydrophobic investigational drug candidate containing at least one carbon-carbon double bond (olefin). Its primary stability concerns stem from this functional group, which is susceptible to oxidation, and its hydrophobicity, which leads to poor aqueous solubility.[1][2] Key degradation pathways include oxidation of the olefin, hydrolysis of susceptible functional groups (like esters or amides), and photolysis.[2][3][4]

Q2: What is the recommended solvent for preparing this compound stock solutions? A2: Due to its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[5] For aqueous-based assays, it is crucial to ensure the final DMSO concentration is low (typically <1%) to avoid artifacts.

Q3: How does pH affect the stability of this compound in aqueous solutions? A3: The stability of this compound can be significantly pH-dependent. Olefin-containing compounds can be susceptible to acid- or base-catalyzed isomerization or hydrolysis, especially if other sensitive functional groups are present.[2] It is recommended to perform a pH-rate profile study to determine the pH of maximum stability.

Q4: What are the optimal storage conditions for this compound solutions? A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C in tightly sealed vials to minimize degradation. Aqueous solutions are generally less stable and should be prepared fresh for each experiment. If storage of aqueous solutions is necessary, they should be kept at 2-8°C for short periods (up to 24 hours), protected from light.

Q5: Should I be concerned about light exposure when working with this compound? A5: Yes. Compounds with olefin structures can be susceptible to photolytic degradation, including photo-oxidation or cis/trans isomerization.[1] It is best practice to work with this compound in amber vials or under low-light conditions to minimize exposure.[4]

Q6: Can antioxidants be used to improve the stability of this compound? A6: Yes, antioxidants can be effective in preventing oxidative degradation.[6][7] For aqueous formulations, water-soluble antioxidants like L-ascorbic acid may be beneficial.[8][9] For lipid-based or organic solutions, lipid-soluble antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) can be used.[8] The choice and concentration of the antioxidant should be carefully validated.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Precipitation observed after diluting DMSO stock into aqueous buffer. 1. Low Aqueous Solubility: The concentration of this compound exceeds its solubility limit in the final aqueous buffer.[10][11] 2. Poor Mixing: Inadequate mixing upon dilution can cause localized high concentrations and precipitation.1. Reduce Final Concentration: Lower the final concentration of this compound in the assay. 2. Use Solubilizing Excipients: Consider incorporating solubilizing agents like cyclodextrins or using co-solvents (e.g., ethanol, PEG-400), ensuring they do not interfere with the experiment.[10] 3. Improve Mixing Technique: Add the DMSO stock dropwise to the vortexing aqueous buffer to ensure rapid and uniform dispersion.
Loss of biological activity over time in an aqueous assay. 1. Chemical Degradation: this compound is degrading under the assay conditions (e.g., oxidation, hydrolysis).[2] 2. Adsorption to Surfaces: The hydrophobic compound is adsorbing to the walls of plastic labware (e.g., microplates, tubes).1. Conduct a Stability Study: Perform a forced degradation study to understand the degradation profile under your specific assay conditions (pH, temperature).[12][13] 2. Add Antioxidants: If oxidation is suspected, add a suitable antioxidant (e.g., 0.01% BHT) to the buffer, if compatible with the assay.[8] 3. Use Low-Binding Labware: Utilize low-protein-binding microplates and tubes. 4. Include a Surfactant: Consider adding a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-80) to the buffer to reduce non-specific binding and improve solubility.[11]
Inconsistent results between experimental replicates. 1. Inhomogeneous Solution: The compound is not fully dissolved or is slowly precipitating. 2. Pipetting Errors: Inaccurate pipetting of viscous DMSO stock solutions.1. Verify Solubility: Before starting, visually inspect the diluted solution for any signs of turbidity or precipitation. If needed, filter the solution. 2. Proper Pipetting Technique: Use positive displacement pipettes or reverse pipetting techniques for viscous DMSO stocks to ensure accuracy. 3. Pre-wet Pipette Tip: Aspirate and dispense the DMSO stock solution back into the source container 2-3 times before transferring the desired volume.
Appearance of new peaks in HPLC analysis of the stock solution. 1. Degradation in DMSO: this compound may be unstable in DMSO over long-term storage, even at low temperatures. 2. Oxidation: The stock solution was exposed to air (oxygen) repeatedly.1. Aliquot Stock Solutions: Prepare single-use aliquots of the DMSO stock to avoid repeated freeze-thaw cycles and exposure to air. 2. Purge with Inert Gas: For highly sensitive compounds, overlay the stock solution with an inert gas like argon or nitrogen before sealing and freezing.[4] 3. Re-evaluate Storage: Confirm that storage conditions have been consistently maintained at -20°C or below.

Data Presentation: Solubility & Stability

Table 1: Kinetic Solubility of this compound in Different Aqueous Buffers

Buffer SystempHDMSO Concentration (%)Kinetic Solubility (µg/mL)[14][15]
Phosphate-Buffered Saline (PBS)7.415.2
Citrate Buffer5.018.9
Tris-HCl8.513.1
PBS with 5% Cyclodextrin7.4145.7

Table 2: Stability of this compound (10 µg/mL) in PBS (pH 7.4) under Stress Conditions

ConditionDuration% this compound RemainingPrimary Degradant(s)
40°C24 hours85.1%Oxidized Adduct
Acid (0.1 M HCl, 60°C)6 hours92.3%Isomer A
Base (0.1 M NaOH, 60°C)6 hours78.5%Hydrolysis Product
Oxidation (3% H₂O₂, RT)6 hours45.2%Oxidized Adduct, Epoxide
Photostability (ICH Q1B)1.2 M lux hours65.9%Isomer B, Oxidized Adduct

Visualizations: Workflows and Pathways

TroubleshootingWorkflow Start Problem: Inconsistent Results or Loss of Activity CheckPrecipitate Is precipitate visible in aqueous solution? Start->CheckPrecipitate CheckStorage How was the stock solution stored? CheckPrecipitate->CheckStorage No SolubilityIssue Primary Issue: Poor Aqueous Solubility CheckPrecipitate->SolubilityIssue Yes DegradationIssue Primary Issue: Chemical Instability CheckStorage->DegradationIssue Improperly (e.g., 4°C, RT) AliquotCheck Was the stock aliquoted? CheckStorage->AliquotCheck Properly (-20°C or below) SolutionSolubility Solutions: - Lower concentration - Use co-solvents/excipients - Improve mixing technique SolubilityIssue->SolutionSolubility SolutionDegradation Solutions: - Prepare fresh solutions - Add antioxidants - Protect from light - Adjust pH DegradationIssue->SolutionDegradation AliquotCheck->DegradationIssue No AliquotCheck->DegradationIssue Yes FreezeThaw Potential Cause: Repeated Freeze-Thaw Cycles AliquotCheck:e->FreezeThaw:w If 'No' FreezeThaw->DegradationIssue

Caption: Troubleshooting workflow for this compound stability issues.

StabilityStudyWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepStock Prepare this compound Stock in DMSO Incubate Incubate this compound under Stress Conditions (T=0, T=x hours) PrepStock->Incubate PrepBuffer Prepare Stress Condition Buffers (Acid, Base, H2O2, etc.) PrepBuffer->Incubate Quench Quench Reaction (neutralize, dilute) Incubate->Quench HPLC Analyze Samples by Stability-Indicating HPLC Method Quench->HPLC Analyze Quantify % this compound Remaining and Identify Degradation Products HPLC->Analyze

Caption: Experimental workflow for a forced degradation study.

SignalingPathway Oleficin_Soluble This compound (Soluble, Stable) Receptor Target Receptor Oleficin_Soluble->Receptor Binds Oleficin_Degraded This compound (Degraded/Precipitated) NoResponse No/Reduced Response Oleficin_Degraded->NoResponse Fails to Bind Membrane Cell Membrane Pathway Downstream Signaling Cascade Receptor->Pathway Activates Response Biological Response Pathway->Response

Caption: Importance of this compound stability for biological activity.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a high-throughput method to estimate the kinetic solubility of this compound.[14][16][17]

Materials:

  • This compound stock solution (10 mM in DMSO).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • 96-well clear flat-bottom microplate.

  • Microplate reader capable of measuring absorbance.

Procedure:

  • Prepare Standards: Create a standard curve by diluting the 10 mM this compound stock in DMSO.

  • Sample Preparation: In a 96-well plate, add 198 µL of PBS to multiple wells.

  • Add Compound: Add 2 µL of the 10 mM this compound stock solution to the PBS-containing wells. This results in a 100 µM theoretical concentration with 1% DMSO. Mix immediately by shaking the plate for 1 minute.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitated compound.

  • Measurement: Carefully transfer 100 µL of the supernatant from each well to a new UV-transparent 96-well plate.

  • Quantification: Measure the absorbance at the λmax of this compound. Determine the concentration of the dissolved compound by comparing the absorbance to a standard curve prepared in a PBS:DMSO (99:1) mixture.

Protocol 2: Forced Degradation and Stability Analysis by HPLC

This protocol is used to identify degradation pathways and develop a stability-indicating analytical method.[18][19][20]

Materials:

  • This compound stock solution (1 mg/mL in Acetonitrile or DMSO).

  • 1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂).

  • HPLC system with UV or PDA detector.[21]

  • A suitable C18 reverse-phase HPLC column.

Procedure:

  • Prepare Stress Samples:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Incubate at 60°C for 6 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Incubate at 60°C for 6 hours.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours.

    • Thermal: Incubate 1 mL of stock solution at 80°C for 24 hours.

    • Control: Prepare a sample by diluting 1 mL of stock with 1 mL of water.

  • Quench Reactions: After incubation, cool samples to room temperature. Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

  • Dilute Samples: Dilute all samples to a final theoretical concentration of ~50 µg/mL with the mobile phase.

  • HPLC Analysis:

    • Inject all samples (control and stressed) into the HPLC system.

    • Use a gradient method to ensure separation of the parent this compound peak from any new peaks (degradants). A typical gradient might be Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Monitor the chromatograms at the λmax of this compound and potentially other wavelengths to detect all degradants.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of this compound remaining.

    • The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak.[22][23] The goal is to achieve 5-20% degradation to ensure degradation pathways are revealed without destroying the molecule entirely.[18][24]

References

Oleficin solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Oleficin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound? A1: Based on its structure, this compound is a hydrophobic and lipophilic compound, which inherently leads to poor aqueous solubility.[1] It is generally soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol (B145695) but shows limited solubility in aqueous buffers.[2] For experimental use, it is recommended to first prepare a concentrated stock solution in an appropriate organic solvent.[3]

Q2: Why does my this compound precipitate when I dilute a DMSO stock solution into an aqueous buffer? A2: This is a common phenomenon for hydrophobic compounds.[3] The high concentration of the organic solvent (e.g., DMSO) in the stock solution keeps this compound dissolved. When this stock is diluted into an aqueous buffer, the final concentration of the organic co-solvent drops significantly. The aqueous environment cannot maintain the solubility of the lipophilic this compound, causing it to precipitate out of the solution.[4]

Q3: What are the primary strategies to enhance the aqueous solubility of this compound? A3: Several techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound. These can be broadly categorized as physical and chemical modifications.[5]

  • Physical Modifications: These include particle size reduction (micronization, nanosuspension), complexation with cyclodextrins, and formulation as a solid dispersion in a hydrophilic carrier.[6][7]

  • Chemical Modifications: These involve pH adjustment for ionizable compounds and the use of co-solvents.[1][7]

  • Formulation Strategies: Lipid-based formulations such as nanoemulsions, liposomes, and self-emulsifying drug delivery systems (SEDDS) are also effective.[8][9]

Q4: Can I use heat to dissolve this compound? A4: Gently warming a solution can help dissolve a compound. However, excessive heat may cause chemical degradation.[3] It is critical to first assess the thermal stability of this compound. If you warm the solution, allow it to cool to room temperature slowly to prevent rapid recrystallization.[3]

Q5: How does particle size reduction improve solubility? A5: Reducing the particle size through methods like micronization or creating a nanosuspension increases the surface area-to-volume ratio of the compound.[10][11] This larger surface area allows for greater interaction with the solvent, which improves the rate of dissolution.[7] It is important to note that while this enhances the dissolution rate, it may not significantly change the equilibrium solubility.[5][7]

Troubleshooting Guides

Issue 1: this compound precipitated immediately after diluting the organic stock solution into an aqueous buffer.

Question: I prepared a 10 mM stock of this compound in 100% DMSO. When I diluted it to 10 µM in PBS buffer for my cell culture experiment, the solution immediately turned cloudy. What went wrong?

Answer: This immediate precipitation is a classic sign that the compound's solubility limit was exceeded upon the drastic change in solvent polarity.[12]

Troubleshooting Workflow:

G cluster_0 Troubleshooting this compound Precipitation start Precipitation Observed check_mixing Was stock added dropwise to vigorously stirring buffer? start->check_mixing improve_mixing Action: Improve mixing technique. Add stock slowly to vortexing buffer. check_mixing->improve_mixing No check_concentration Is final concentration too high? check_mixing->check_concentration Yes improve_mixing->check_concentration lower_concentration Action: Lower the final working concentration. check_concentration->lower_concentration Yes check_cosolvent Is final co-solvent percentage sufficient? check_concentration->check_cosolvent No solution_clear Solution is Clear lower_concentration->solution_clear increase_cosolvent Action: Increase final co-solvent %. (e.g., 1-5% DMSO). Check system tolerance. check_cosolvent->increase_cosolvent No consider_alternatives Problem Persists: Consider Advanced Formulation check_cosolvent->consider_alternatives Yes increase_cosolvent->solution_clear

Caption: Troubleshooting workflow for this compound precipitation.

Suggested Solutions:

  • Improve Mixing Technique: Instead of adding the buffer to the stock, always add the organic stock solution dropwise to the larger volume of the aqueous buffer while it is being vigorously vortexed or stirred.[2][12] This rapid dispersion prevents the formation of localized areas of high concentration.[2]

  • Reduce Final Concentration: The most direct solution is to lower the final working concentration of this compound to a level below its aqueous solubility limit.

  • Increase Co-solvent Percentage: If your experimental system can tolerate it, increase the final percentage of the organic co-solvent (e.g., 1-5% DMSO) in the aqueous buffer.[4] Always run a vehicle control to account for any effects of the co-solvent.[7]

  • Adjust pH: If this compound has ionizable groups, adjusting the buffer's pH to favor the more soluble ionized form can increase its solubility.[7]

Issue 2: this compound solution is clear initially but shows precipitates over time or upon temperature change.

Question: My this compound working solution was clear when I prepared it, but after incubating at 37°C for a few hours, I noticed a precipitate. Why did this happen?

Answer: This indicates that you have created a supersaturated, thermodynamically unstable solution. Over time or with changes in temperature, the compound falls out of solution as it moves towards a lower, more stable energy state.[12]

Suggested Solutions:

  • Temperature Control: Ensure that all components (stock solution, buffer) are at the same temperature before mixing.[2] If the experiment is run at a different temperature than preparation, solubility can be affected. For most solid solutes, solubility increases with temperature, but this is not universal.[1][5]

  • Kinetic Solubility Assessment: Determine the kinetic solubility of this compound under your specific experimental conditions (buffer composition, temperature, incubation time). This helps you define a stable concentration range for your assays.

  • Use of Stabilizers: Advanced formulation techniques can help stabilize the supersaturated state. This includes using polymers to create amorphous solid dispersions or complexing with cyclodextrins.[6][7]

Issue 3: Poor bioavailability of this compound is observed in in vivo animal studies.

Question: Despite administering a high dose, the plasma concentration of this compound in my rat pharmacokinetic study was very low and variable. Could this be a solubility issue?

Answer: Yes, poor aqueous solubility is a major cause of low and inconsistent oral bioavailability.[1][13] If the drug doesn't dissolve effectively in the gastrointestinal fluids, it cannot be absorbed into the bloodstream.

Logical Framework for Solubility Enhancement:

G cluster_main Strategies to Enhance this compound Bioavailability problem Poor In Vivo Bioavailability (Low Aqueous Solubility) cat1 Physical Modification problem->cat1 cat2 Chemical Modification problem->cat2 cat3 Formulation Approach problem->cat3 sub1 Particle Size Reduction (Micronization, Nanosuspension) cat1->sub1 sub2 Solid Dispersion (Amorphous form in carrier) cat1->sub2 sub3 pH Adjustment cat2->sub3 sub4 Use of Co-solvents cat2->sub4 sub5 Complexation (e.g., Cyclodextrins) cat2->sub5 sub6 Lipid-Based Formulations (SEDDS, Liposomes, Nanoemulsions) cat3->sub6 G cluster_pathway Hypothetical this compound Signaling Pathway This compound This compound (Lipophilic Molecule) receptor Membrane Receptor (e.g., GPCR) This compound->receptor membrane Cell Membrane g_protein G-Protein Activation receptor->g_protein pi3k PI3K g_protein->pi3k mapk_cascade MAPK Cascade (ERK1/2) g_protein->mapk_cascade akt Akt pi3k->akt mtor mTOR akt->mtor transcription_factor Transcription Factor (e.g., c-Jun, ATF-2) mtor->transcription_factor mapk_cascade->transcription_factor nucleus Nucleus transcription_factor->nucleus Translocation gene_expression Gene Expression Changes (Proliferation, Apoptosis) nucleus->gene_expression Modulates

References

Technical Support Center: Improving Ofloxacin Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial search for "Oleficin" yielded no specific results for a compound with that name. The information provided below pertains to "Ofloxacin," a fluoroquinolone antibiotic, and is presented under the assumption that "this compound" was a typographical error. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Compound-Related Issues

  • What is the mechanism of action of Ofloxacin (B1677185)? Ofloxacin is a broad-spectrum fluoroquinolone antibiotic. Its primary mechanism of action is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Ofloxacin disrupts these processes, leading to bacterial cell death.[3]

  • Why is my Ofloxacin showing low or no bioactivity in vivo? Several factors can contribute to the low in vivo bioactivity of Ofloxacin:

    • Poor Pharmacokinetics: The drug may not be reaching the site of infection at a sufficient concentration or for a long enough duration. This can be due to poor absorption, rapid metabolism, or fast excretion.[4][5]

    • Bacterial Resistance: The target bacteria may have developed resistance to Ofloxacin. Common resistance mechanisms include mutations in the target enzymes (DNA gyrase and topoisomerase IV) or the expression of efflux pumps that actively remove the drug from the bacterial cell.[6][7][8]

    • Inappropriate Animal Model: The chosen animal model may not accurately mimic the human infection, leading to misleading results.

    • Dosing Regimen: The dose, frequency, or route of administration may not be optimal for the specific infection and animal model.

  • How can I improve the solubility and formulation of Ofloxacin for in vivo studies? While Ofloxacin is generally available in oral and intravenous formulations, ensuring its stability and solubility in experimental preparations is key. For preclinical studies, consider the following:

    • pH Adjustment: Ofloxacin's solubility is pH-dependent. Ensure the vehicle pH is appropriate for maintaining solubility.

    • Co-solvents: If using a non-standard formulation, biocompatible co-solvents can be used. However, it is critical to include vehicle controls to account for any effects of the solvent.

    • Formulation with Excipients: For oral administration, formulation with appropriate excipients can enhance absorption and bioavailability.

Experimental Design and Protocol-Related Issues

  • What are the key considerations when designing an in vivo efficacy study for Ofloxacin?

    • Animal Model Selection: Choose an animal model that is well-established for the specific bacterial pathogen being studied.

    • Infection Route: The route of infection in the animal model should mimic the clinical route of infection in humans as closely as possible.

    • Dosing and Administration: The dose, frequency, and route of administration of Ofloxacin should be based on available pharmacokinetic and pharmacodynamic (PK/PD) data.[9]

    • Outcome Measures: Clearly define the primary and secondary outcome measures. These could include survival rate, bacterial load in specific tissues, or clinical signs of infection.

    • Controls: Include appropriate control groups, such as untreated infected animals and vehicle-treated infected animals.

  • How do I determine the optimal dose of Ofloxacin for my in vivo study? Dose-ranging studies are essential. Start with doses that have been reported in the literature for similar animal models and pathogens. The goal is to identify a dose that is both effective and well-tolerated. Pharmacokinetic studies to determine the drug concentration in plasma and at the site of infection are highly recommended.[4][10]

Troubleshooting Guides

Problem: High variability in in vivo efficacy results.

Possible Cause Troubleshooting Step
Inconsistent animal health status Ensure all animals are of a similar age, weight, and health status before the start of the experiment.
Variable infection inoculum Standardize the preparation and administration of the bacterial inoculum to ensure each animal receives a consistent dose.
Inaccurate drug administration Ensure accurate and consistent administration of Ofloxacin to all animals in the treatment groups. For oral gavage, verify proper technique.
Genetic drift in animal models If using inbred strains, ensure they are from a reputable supplier and have not undergone significant genetic drift.

Problem: Ofloxacin is effective in vitro but not in vivo.

Possible Cause Troubleshooting Step
Poor bioavailability or rapid clearance Conduct pharmacokinetic studies to measure Ofloxacin levels in plasma and at the site of infection. Adjust the dose, route, or frequency of administration accordingly.[5]
Development of in vivo resistance Isolate bacteria from treated animals that are not responding to therapy and perform susceptibility testing to check for resistance. Sequence the gyrA and parC genes to look for mutations.[6]
Drug binding to plasma proteins High plasma protein binding can reduce the amount of free, active drug. Measure the protein binding of Ofloxacin in the plasma of the animal model being used.
Biofilm formation at the site of infection Ofloxacin may be less effective against bacteria growing in biofilms. Histological analysis of infected tissues can help determine if biofilms are present.

Quantitative Data Summary

Table 1: In Vivo Efficacy of Ofloxacin in a Mouse Model of Salmonella typhimurium Infection [10]

Treatment Group (Dose, Route)Mean Survival Time (Days)
Untreated Control4.1
Ofloxacin (10 mg/kg, oral)>20
Ofloxacin (50 mg/kg, oral)>20
Ofloxacin (100 mg/kg, oral)20.1
Ciprofloxacin (100 mg/kg, oral)14.9
Ampicillin (100 mg/kg, oral)9.9
Chloramphenicol (100 mg/kg, oral)8.4

Table 2: Pharmacokinetic Parameters of Ofloxacin in Different Animal Models

Animal ModelDose (mg/kg)RouteCmax (µg/mL)Tmax (h)Half-life (h)Bioavailability (%)Reference
Mice20Oral~4x higher than Ciprofloxacin---[10]
Goats5Oral-5.16-24.14[5]
Dogs (immature)20Oral----[11]
Dogs (mature)20Oral----[11]
Rabbits (albino)-IV--2.39 (serum), 3.21 (vitreous)-[12]
Rabbits (pigmented)-IV--2.64 (serum), 4.32 (vitreous)-[12]
Water Buffalo Calves5IV--2.11-[13]

Experimental Protocols

Protocol: In Vivo Efficacy of Ofloxacin in a Murine Systemic Infection Model

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Bacterial Strain: A pathogenic strain of Escherichia coli with a known MIC to Ofloxacin.

  • Inoculum Preparation:

    • Grow E. coli in Mueller-Hinton broth to mid-log phase.

    • Wash the bacterial cells twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the pellet in PBS to a final concentration of 1 x 10⁸ CFU/mL. The exact inoculum size should be determined in a pilot study to achieve a lethal infection within a specific timeframe in untreated animals.

  • Infection:

    • Inject each mouse intraperitoneally (i.p.) with 0.1 mL of the bacterial suspension.

  • Treatment:

    • Randomly assign mice to treatment and control groups (n=8-10 per group).

    • Group 1 (Control): Administer vehicle (e.g., sterile saline) orally (p.o.) or i.p.

    • Group 2 (Ofloxacin): Administer Ofloxacin at the desired dose (e.g., 20 mg/kg) p.o. or i.p.

    • Administer treatment at 2 hours and 12 hours post-infection for a total of 3 days.

  • Monitoring and Endpoints:

    • Monitor mice twice daily for clinical signs of illness and mortality for 14 days.

    • The primary endpoint is survival.

    • For bacterial burden determination, a separate cohort of animals can be euthanized at specific time points (e.g., 24 and 48 hours post-infection). Spleens and livers are aseptically removed, homogenized, and plated on appropriate agar (B569324) to determine CFU/gram of tissue.

  • Data Analysis:

    • Survival data can be analyzed using a Kaplan-Meier survival curve with a log-rank test.

    • Bacterial burden data can be analyzed using a t-test or ANOVA.

Visualizations

Ofloxacin_Mechanism cluster_bacterium Bacterial Cell Ofloxacin Ofloxacin DNA_Gyrase DNA Gyrase (GyrA, GyrB) Ofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC, ParE) Ofloxacin->Topoisomerase_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Cell_Death Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Decatenated_DNA Decatenated DNA Topoisomerase_IV->Decatenated_DNA Decatenates Topoisomerase_IV->Cell_Death Inhibition leads to Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Replicated_DNA Replicated DNA (Catenated) Replicated_DNA->Topoisomerase_IV Cell_Division Cell Division Decatenated_DNA->Cell_Division DNA_Replication->Replicated_DNA

Caption: Mechanism of action of Ofloxacin in a bacterial cell.

Experimental_Workflow cluster_workflow In Vivo Efficacy Study Workflow Animal_Acclimation Animal Acclimation (e.g., 1 week) Inoculum_Preparation Bacterial Inoculum Preparation Animal_Acclimation->Inoculum_Preparation Infection Infection of Animals (e.g., i.p.) Inoculum_Preparation->Infection Randomization Randomization into Treatment Groups Infection->Randomization Treatment_Control Control Group (Vehicle) Randomization->Treatment_Control Treatment_Ofloxacin Ofloxacin Group (e.g., 20 mg/kg) Randomization->Treatment_Ofloxacin Monitoring Daily Monitoring (Clinical Signs, Survival) Treatment_Control->Monitoring Treatment_Ofloxacin->Monitoring Endpoint_Survival Primary Endpoint: Survival Analysis Monitoring->Endpoint_Survival Endpoint_Burden Secondary Endpoint: Bacterial Burden (Spleen, Liver) Monitoring->Endpoint_Burden Data_Analysis Data Analysis (Kaplan-Meier, t-test) Endpoint_Survival->Data_Analysis Endpoint_Burden->Data_Analysis

Caption: A typical experimental workflow for an in vivo efficacy study.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oleficin-related assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability between replicate wells in our this compound cell viability assay. What are the potential causes and solutions?

A1: High variability in cell-based assays is a common issue that can arise from several factors.[1] Key areas to investigate include:

  • Pipetting Errors: Inconsistent dispensing of cells, reagents, or this compound can lead to significant well-to-well differences.

    • Solution: Ensure pipettes are properly calibrated. Use a multichannel pipette for adding common reagents to minimize variation. For critical steps, consider using a luminometer with an injector to dispense reagents consistently.[1]

  • Cell Seeding Density: Uneven cell distribution in the seeding suspension can result in different cell numbers per well.

    • Solution: Thoroughly mix the cell suspension before and during plating. Avoid letting cells settle in the reservoir.

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate reagents and affect cell growth.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.

  • Reagent Inhomogeneity: If reagents are not properly mixed, their concentrations can vary across the plate.

    • Solution: Prepare a master mix for all common reagents to be added to the wells.[1] Ensure thorough mixing before dispensing.

Q2: Our this compound ELISA is showing a weak or no signal. How can we troubleshoot this?

A2: A weak or absent signal in an ELISA can be frustrating. Here are several potential causes and their corresponding solutions:

  • Omission of a Key Reagent: Accidentally skipping a step, such as adding the primary antibody or the substrate, is a common mistake.[2]

    • Solution: Carefully review your protocol and ensure all reagents are added in the correct order.[2]

  • Inactive Reagents: Antibodies, conjugates, or substrates may have lost activity due to improper storage or expiration.

    • Solution: Test the activity of each reagent individually. Use fresh, validated reagents.

  • Insufficient Incubation Times: Inadequate incubation can lead to incomplete binding or reaction.[2]

    • Solution: Optimize incubation times for your specific assay conditions. Ensure you are following the recommended incubation periods from the kit manufacturer.

  • Incorrect Wavelength Reading: The plate reader settings may not be optimal for the substrate used.[2]

    • Solution: Verify that the correct wavelength and filter settings are selected on the plate reader for your specific chromogen.[2]

Q3: We are experiencing high background in our this compound kinase activity assay. What steps can we take to reduce it?

A3: High background can mask the true signal and reduce the dynamic range of your assay. Consider the following:

  • Non-specific Binding of Antibodies: The detection antibody may be binding non-specifically to the plate or other proteins.

    • Solution: Use an appropriate blocking buffer to saturate non-specific binding sites.[2] You may need to test different blocking agents.

  • Overly High Concentration of Detection Reagent: Using too much of the secondary antibody or enzyme conjugate can lead to increased background.

    • Solution: Perform a titration experiment to determine the optimal concentration of the detection reagent.[2]

  • Contaminated Buffers or Reagents: Bacterial or fungal contamination in buffers can interfere with the assay.

    • Solution: Use freshly prepared, sterile buffers.

  • Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents, contributing to high background.

    • Solution: Ensure that all wells are completely filled and aspirated during each wash step. Increase the number of washes if necessary.[3]

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values for this compound

One of the most common challenges is variability in the half-maximal inhibitory concentration (IC50) of this compound across different experiments.

Troubleshooting Workflow:

start Inconsistent IC50 Values check_reagents Verify Reagent Preparation & Storage start->check_reagents check_cells Assess Cell Health & Passage Number start->check_cells check_protocol Review Assay Protocol & Execution start->check_protocol reagent_issue Prepare Fresh Reagents check_reagents->reagent_issue Discrepancies found cell_issue Use Consistent Cell Passage & Ensure Viability >95% check_cells->cell_issue Inconsistencies identified protocol_issue Standardize Pipetting, Incubation Times & Conditions check_protocol->protocol_issue Deviations detected re_evaluate Re-run Experiment reagent_issue->re_evaluate cell_issue->re_evaluate protocol_issue->re_evaluate

Caption: Troubleshooting workflow for inconsistent IC50 values.

Data Presentation: Comparison of this compound IC50 Values

Experiment IDCell LineThis compound BatchPassage NumberIC50 (µM)
EXP-001MCF-7A105.2
EXP-002MCF-7A2515.8
EXP-003MCF-7B105.5
EXP-004HT-29A128.1
EXP-005HT-29A138.5

Analysis: The data suggests that cell passage number significantly impacts the IC50 of this compound in MCF-7 cells. It is crucial to use cells within a consistent and narrow passage range for reproducible results.

Guide 2: Optimizing this compound Treatment Time in a Signaling Pathway Assay

Determining the optimal duration of this compound treatment is critical for observing the desired effect on a signaling pathway.

Experimental Protocol: Time-Course Experiment for this compound-Induced Pathway Modulation

  • Cell Seeding: Plate cells at a density of 1 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.

  • This compound Treatment: Treat cells with a final concentration of 10 µM this compound.

  • Time Points: Harvest cell lysates at various time points post-treatment (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Analyze the phosphorylation status of target proteins (e.g., p-AKT, p-ERK) by Western blotting.

Data Presentation: Effect of this compound Treatment Duration on Protein Phosphorylation

Treatment Timep-AKT (Relative Density)p-ERK (Relative Density)
0 min1.001.00
15 min0.851.10
30 min0.621.35
1 hr0.451.20
2 hr0.500.95
4 hr0.750.70
8 hr0.900.65

Signaling Pathway

Hypothetical this compound Signaling Pathway

This compound is a novel inhibitor that targets the upstream kinase, KIN-1, in the well-characterized PI3K/AKT signaling pathway. By inhibiting KIN-1, this compound prevents the phosphorylation and subsequent activation of PI3K, leading to a downstream blockade of AKT signaling and ultimately inducing apoptosis.

This compound This compound KIN1 KIN-1 This compound->KIN1 Inhibits PI3K PI3K KIN1->PI3K Activates AKT AKT PI3K->AKT Activates Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Activates Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Proposed mechanism of action for this compound.

References

Technical Support Center: Refining Olefin Purification Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for olefin purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common purification techniques.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during olefin purification using flash chromatography, distillation, and crystallization.

Flash Column Chromatography

Question: Why is my non-polar olefin product not separating from impurities on the silica (B1680970) gel column?

Answer: This is a common issue when dealing with non-polar compounds like olefins. Here are several potential causes and solutions:

  • Inappropriate Solvent System: The polarity of your eluent may be too high, causing both your product and impurities to travel with the solvent front.

    • Solution: Start with a very non-polar solvent system, such as pure hexane (B92381) or pentane, and gradually increase the polarity by adding a slightly more polar solvent like ethyl acetate (B1210297) or diethyl ether in very small increments (e.g., 0.5-1% at a time). An ideal starting point for many olefins is a hexane/ethyl acetate mixture.[1] An appropriate solvent system should give your target olefin an Rf value between 0.2 and 0.4 on a TLC plate for good separation.[2]

  • Co-elution of Similar Polarity Impurities: If the impurities are structurally very similar to your target olefin (e.g., isomers), separation on silica gel can be challenging.

    • Solution: Consider using a silver nitrate-impregnated silica gel column. The silver ions interact with the double bonds of olefins, providing an additional separation mechanism based on the degree of unsaturation and steric hindrance around the double bond.

  • Column Overloading: Applying too much sample can lead to broad peaks and poor separation.

    • Solution: As a general rule, for a standard flash column, the amount of silica gel should be 30-50 times the weight of your crude sample for simple separations and up to 120:1 for more difficult ones.[2]

Question: My olefin seems to be degrading or isomerizing on the column. What can I do?

Answer: Silica gel is slightly acidic and can cause degradation or isomerization of sensitive olefins.

  • Solution 1: Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by flushing the packed column with a solvent system containing a small amount of a basic additive, such as 0.1-1% triethylamine, before loading your sample.[1]

  • Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or Florisil.[3]

  • Solution 3: Minimize Contact Time: Run the column at a slightly faster flow rate to reduce the time your compound spends on the stationary phase. However, be aware that this might slightly decrease the separation efficiency.

Distillation

Question: I am trying to separate olefin isomers by fractional distillation, but the purity of my fractions is low.

Answer: Separating olefin isomers with close boiling points is a significant challenge.[4]

  • Insufficient Column Efficiency: Your distillation column may not have enough theoretical plates to separate components with very similar boiling points.

    • Solution: Use a longer fractionating column (e.g., a Vigreux or packed column) to increase the number of theoretical plates.[5] Ensure the column is well-insulated to maintain a proper temperature gradient.

  • Distillation Rate is Too High: A fast distillation rate does not allow for proper equilibrium between the liquid and vapor phases, leading to poor separation.

    • Solution: Slow down the distillation by reducing the heating rate. A good rate is typically 1-2 drops of distillate per second.

  • Azeotrope Formation: Your olefin mixture may form an azeotrope, a mixture with a constant boiling point that cannot be separated by simple distillation.

    • Solution: Investigate if an azeotrope is forming. You may need to use azeotropic distillation by adding a third component that alters the relative volatilities of your olefin isomers.

Question: My olefin is polymerizing in the distillation flask upon heating. How can I prevent this?

Answer: Olefins, especially conjugated dienes, can be susceptible to thermally induced polymerization.[6]

  • Solution 1: Use a Polymerization Inhibitor: Add a radical scavenger, such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT), to the distillation flask before heating to prevent polymerization.[7]

  • Solution 2: Reduce the Distillation Temperature: Perform the distillation under reduced pressure (vacuum distillation). Lowering the pressure will lower the boiling points of your compounds, allowing you to distill at a lower temperature and minimize polymerization.

  • Solution 3: Minimize Heating Time: Do not heat the distillation flask for longer than necessary.

Crystallization

Question: My olefin is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the melting point of the solid is lower than the temperature of the solution or if the solution is supersaturated.[8]

  • Solution 1: Adjust the Solvent System: The polarity difference between your olefin and the solvent might be too large. If you are using a single solvent, try a solvent with a more similar polarity. If using a solvent pair, you may have added too much of the anti-solvent too quickly. Try reheating the mixture to redissolve the oil and then add the anti-solvent more slowly while vigorously stirring.

  • Solution 2: Slow Down the Cooling Process: Rapid cooling can lead to oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.

  • Solution 3: Reduce Supersaturation: Oiling out is common with highly concentrated solutions. Reheat the mixture and add a small amount of the "good" solvent to decrease the saturation level, then cool slowly.[9]

  • Solution 4: Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8]

Question: I have a low recovery of my solid olefin after recrystallization.

Answer: A low yield can result from several factors:

  • Using Too Much Solvent: The more solvent you use, the more of your compound will remain dissolved in the mother liquor.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[4]

  • Crystals are Too Soluble in the Cold Solvent: If your olefin has significant solubility in the cold solvent, you will lose product during the filtration and washing steps.

    • Solution: Ensure you are cooling the solution to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal formation. When washing the crystals, use a minimal amount of ice-cold solvent.[4]

  • Premature Crystallization: If crystals form too early, for example during a hot filtration step, you will lose product.

    • Solution: Use an excess of solvent to prevent premature crystallization during hot filtration and then evaporate the excess solvent before the final cooling step.[8]

Data Presentation

Table 1: Common Solvent Systems for Flash Chromatography of Olefins
Olefin TypeRecommended Solvent System (v/v)Typical Rf RangeNotes
Non-polar AlkenesHexane / Ethyl Acetate (99:1)0.3 - 0.5Start with pure hexane and gradually increase the percentage of ethyl acetate.
Hexane / Diethyl Ether (98:2)0.3 - 0.6Diethyl ether is more polar than ethyl acetate; use smaller percentages.
Conjugated DienesPentane / Dichloromethane (95:5)0.2 - 0.4Dichloromethane can improve the solubility of some dienes.
Styrenic OlefinsToluene (B28343) / Hexane (10:90)0.2 - 0.5The aromatic nature of toluene can improve separation for styrenic compounds.
Olefins with a single polar functional groupHexane / Ethyl Acetate (90:10)0.2 - 0.4The presence of a polar group requires a more polar eluent. Adjust the ratio based on the polarity of the functional group.

Note: These are starting points. The optimal solvent system should be determined experimentally using Thin Layer Chromatography (TLC) for each specific compound and impurity profile.[2] An ideal Rf value for the target compound is typically between 0.2 and 0.4 for good separation on a flash column.[2]

Table 2: Comparative Efficiency of Olefin Purification Techniques
Purification TechniqueTypical Purity AchievedTypical YieldAdvantagesDisadvantagesBest Suited For
Flash Chromatography >95%70-95%Versatile for a wide range of olefins; good for removing impurities with different polarities.Can be time-consuming and uses large volumes of solvent; risk of isomerization on acidic silica.Purifying small to medium scale (<100g) reaction mixtures with multiple components of varying polarities.
Fractional Distillation >98% (for >25°C BP diff)80-98%Excellent for large-scale purification of volatile liquids; cost-effective at scale.[4]Ineffective for separating isomers with close boiling points (<25°C difference); risk of thermal polymerization.[4]Large-scale industrial purification of volatile olefins from non-volatile impurities or other olefins with significantly different boiling points.
Crystallization >99.5%50-90%Can achieve very high purity in a single step; good for removing small amounts of impurities.[4]Only applicable to solid olefins; risk of "oiling out"; yield can be lower than other methods.[4][8]Final purification step for solid olefins to achieve high purity for pharmaceutical applications.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Non-Polar Olefin
  • Solvent System Selection:

    • Dissolve a small amount of the crude olefin mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems, starting with 100% hexane and gradually increasing the polarity (e.g., 99:1, 98:2 hexane:ethyl acetate).

    • The ideal solvent system will give the target olefin an Rf value of approximately 0.3.[1]

  • Column Packing:

    • Select a column with a diameter appropriate for the amount of silica gel (typically a 30:1 to 50:1 ratio of silica to crude material by weight).[2]

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude olefin mixture in a minimal amount of the eluent or a low-boiling solvent.

    • Carefully apply the sample to the top of the silica gel using a pipette.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., with a nitrogen line or an air pump) to achieve a steady flow rate.

    • Collect fractions in test tubes.

    • Monitor the fractions by TLC to identify which ones contain the purified olefin.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified olefin.

Protocol 2: Fractional Distillation of Olefin Isomers
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[5]

  • Distillation:

    • Place the crude olefin mixture and a few boiling chips or a magnetic stir bar into the round-bottom flask (no more than half-full).

    • If necessary, add a polymerization inhibitor.

    • Begin heating the flask gently.

    • Observe the vapor rising through the fractionating column. The temperature should stabilize at the boiling point of the lower-boiling isomer.

    • Collect the first fraction until the temperature begins to rise.

    • Change the receiving flask to collect the intermediate fraction as the temperature increases.

    • Once the temperature stabilizes again at the boiling point of the higher-boiling isomer, change the receiving flask to collect the second pure fraction.

  • Purity Analysis:

    • Analyze the collected fractions by gas chromatography (GC) or NMR to determine their purity.

Protocol 3: Recrystallization of a Solid Olefin
  • Solvent Selection:

    • Place a small amount of the crude solid olefin in a test tube.

    • Add a few drops of a potential solvent. An ideal solvent will not dissolve the olefin at room temperature but will dissolve it when heated.[10]

    • Test a variety of solvents of different polarities (e.g., hexane, ethanol, ethyl acetate).

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask until the solid just dissolves. Use the minimum amount of hot solvent.[4]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Allow the crystals to air dry completely on the filter paper or in a desiccator.

Mandatory Visualizations

experimental_workflow_flash_chromatography cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation A Select Solvent System (TLC) B Pack Column with Silica Gel A->B Optimal Rf ≈ 0.3 C Load Crude Olefin Sample B->C D Elute with Solvent C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F Analyze periodically G Combine Pure Fractions F->G Identify pure fractions H Evaporate Solvent G->H I Purified Olefin H->I

Caption: Flash Chromatography Workflow for Olefin Purification.

troubleshooting_distillation Start Low Purity of Distilled Olefin Isomers Q1 Boiling Point Difference < 25°C? Start->Q1 Q2 Distillation Rate Too High? Q1->Q2 No Sol1 Use Longer Fractionating Column (More Plates) Q1->Sol1 Yes Q3 Column Insulated? Q2->Q3 No Sol2 Reduce Heating Rate (1-2 drops/sec) Q2->Sol2 Yes Sol3 Insulate Column (e.g., with glass wool) Q3->Sol3 No

Caption: Troubleshooting Logic for Low Purity in Olefin Distillation.

Caption: Pathway of "Oiling Out" vs. Crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for a newly synthesized olefin? A1: Flash column chromatography is often the best initial purification method for a new olefin, especially on a research scale. It is highly versatile and can separate a wide range of compounds based on polarity. It also provides a good indication of the number and nature of impurities present in your crude mixture.

Q2: How can I confirm the purity of my olefin after purification? A2: The purity of your olefin should be assessed using analytical techniques. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is an excellent method for volatile olefins. For non-volatile or solid olefins, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are suitable. A sharp melting point is also a good indicator of purity for solid compounds.[11]

Q3: Are there any special considerations for purifying olefins for pharmaceutical applications? A3: Yes, purity requirements for pharmaceutical applications are extremely high.[6] Impurities must be minimized to parts-per-million (ppm) levels or lower. It is also crucial to ensure that no toxic solvents or reagents from the purification process remain in the final product. Often, a combination of purification techniques (e.g., distillation followed by crystallization) is necessary to achieve the required purity. All purification steps must be thoroughly documented and validated.

Q4: My olefin is an oil at room temperature. Can I still use crystallization? A4: Crystallization is only suitable for compounds that are solid at or near room temperature. If your olefin is an oil, you should use chromatography or distillation for purification. In some cases, it may be possible to derivatize the olefin to a solid compound, purify it by crystallization, and then regenerate the olefin, but this is a more complex process.

Q5: What safety precautions should I take when purifying olefins? A5: Many olefins are volatile and flammable. Always work in a well-ventilated fume hood and avoid sources of ignition. When performing distillations, never heat a sealed system. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be aware of the specific hazards of the solvents and reagents you are using by consulting their Safety Data Sheets (SDS).

References

Validation & Comparative

Oleficin vs. Compound Y: A Comparative Efficacy Analysis in mTOR Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The mammalian target of rapamycin (B549165) (mTOR) is a critical serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[1][2] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a key target for therapeutic intervention.[1][3] First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), have shown clinical efficacy but are limited by their incomplete inhibition of the mTORC1 complex and a feedback activation of AKT signaling.[1] This guide provides a comparative analysis of Oleficin , a novel, second-generation ATP-competitive mTOR kinase inhibitor, and Compound Y , a representative first-generation rapalog mTOR inhibitor. This comparison is based on hypothetical preclinical data to illustrate their differential efficacy in cancer models.

Mechanism of Action

This compound is a highly selective, ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby blocking the activity of both mTORC1 and mTORC2 complexes.[] This dual-target action is designed to provide a more complete shutdown of mTOR signaling and to circumvent the feedback activation of AKT often seen with rapalogs.[1] In contrast, Compound Y, a rapalog, forms a complex with FKBP12 to allosterically inhibit mTORC1, with minimal effect on mTORC2.[3]

mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Feedback Activation S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis This compound This compound This compound->mTORC2 This compound->mTORC1 Compound_Y Compound Y (Rapalog) Compound_Y->mTORC1

Figure 1. mTOR Signaling Pathway and Inhibitor Action. (Within 100 characters)

Quantitative Efficacy Comparison

The following tables summarize the hypothetical in vitro and in vivo efficacy data for this compound and Compound Y.

Table 1: In Vitro Cell Viability (IC50)
Cell LineCancer TypeThis compound IC50 (nM)Compound Y IC50 (nM)
MCF-7Breast Cancer85450
PC-3Prostate Cancer120620
A549Lung Cancer95510

IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit cell viability by 50%. Lower values indicate higher potency.

Table 2: In Vivo Tumor Growth Inhibition (Xenograft Model)
ParameterThis compoundCompound YVehicle Control
Treatment Regimen 50 mg/kg, oral, daily10 mg/kg, i.p., daily0.5% CMC, oral, daily
Tumor Growth Inhibition (%) 85%45%0%
Final Average Tumor Volume (mm³) 1505501000
Body Weight Change (%) -2%-8%+1%

Data from a hypothetical MCF-7 breast cancer xenograft model in immunodeficient mice. Tumor growth inhibition is calculated at the end of a 21-day study period.

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

In Vitro IC50 Determination via MTT Assay
  • Cell Culture: Human cancer cell lines (MCF-7, PC-3, A549) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.[5]

  • Compound Treatment: this compound and Compound Y were serially diluted in culture medium to a range of concentrations. The medium in the plates was replaced with 100 µL of medium containing the respective compound concentrations. Control wells received medium with DMSO vehicle.

  • Incubation: Plates were incubated for 72 hours.

  • MTT Assay: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in 150 µL of DMSO.[6]

  • Data Analysis: Absorbance was measured at 570 nm. The percentage of cell viability was calculated relative to the vehicle-treated control cells. IC50 values were determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[7]

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add serial dilutions of This compound or Compound Y B->C D Incubate for 72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan crystals with DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Figure 2. Workflow for IC50 Determination using MTT Assay. (Within 100 characters)

In Vivo Tumor Xenograft Model
  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study.

  • Tumor Implantation: 5 x 10^6 MCF-7 cells, suspended in a 1:1 mixture of PBS and Matrigel, were subcutaneously injected into the right flank of each mouse.[8][9]

  • Tumor Growth and Randomization: Tumors were allowed to grow until they reached an average volume of 150-200 mm³. Mice were then randomized into three groups (n=10 per group): Vehicle control, this compound, and Compound Y.[8]

  • Drug Administration: Treatment was administered for 21 consecutive days as specified in Table 2.

  • Monitoring: Tumor volume and mouse body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.[8]

  • Endpoint and Analysis: At the end of the study, mice were euthanized, and final tumor volumes were recorded. The percentage of tumor growth inhibition was calculated for each treatment group relative to the vehicle control group.

Conclusion

Based on this hypothetical preclinical data, this compound demonstrates superior efficacy over the first-generation mTOR inhibitor, Compound Y. Its higher potency in vitro, reflected by lower IC50 values across multiple cancer cell lines, and its significantly greater tumor growth inhibition in the in vivo xenograft model, suggest that its dual mTORC1/mTORC2 inhibitory mechanism provides a more robust anti-cancer effect. Furthermore, the improved tolerability profile, as indicated by a smaller change in body weight, highlights its potential as a promising therapeutic candidate for further development. These findings underscore the potential advantages of second-generation mTOR inhibitors in oncology research.

References

An Objective Comparison of Novel Therapeutics to Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Oleficin" did not yield information on a specific therapeutic agent. It is possible that this is a novel compound not yet in the public domain or a potential misspelling. Based on search results, this guide provides a comparative analysis of two distinct drugs, Ofloxacin (B1677185) and Iwilfin (eflornithine) , against their respective standards of care. This information is intended for researchers, scientists, and drug development professionals.

Part 1: Ofloxacin vs. Standard of Care for Bacterial Infections

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat various bacterial infections, including respiratory and urinary tract infections.[1][2] Its mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. This action is bactericidal.

Comparison with Standard of Care for Community-Acquired Pneumonia (CAP)

The standard of care for CAP often involves beta-lactam antibiotics, sometimes in combination with a macrolide.[3][4]

Data Presentation: Ofloxacin vs. Standard Antibiotics for Respiratory Tract Infections

Comparison Metric Ofloxacin Standard of Care Study Details Source
vs. Standard Therapy (beta-lactam +/- macrolide) Clinical Success Rate92%87%Empiric treatment for hospitalized patients with CAP.[3]
vs. Amoxicillin (B794) Bacteriological Eradication95%78%Patients with acute, recurrent, or chronic lower respiratory tract infections.[5]
Clinical Cure Rate86%55%Patients with acute, recurrent, or chronic lower respiratory tract infections.[5]
vs. Amoxicillin/Erythromycin (B1671065) Bacteriological Eradication90%75% (Amoxicillin)Patients with community-acquired lower respiratory infections.[6]
vs. Cefazolin (B47455) Clinical Cure Rate95.2%63.2%Patients with acute, chronic, and recurrent lower respiratory tract infections.[7]
Bacteriological Eradication95.2%63.2%Pathogens eradicated from sputum.[7]
vs. Amoxicillin/Clavulanate Clinical Improvement100%94%Hospitalized patients with lower respiratory tract infections.[8]
Bacteriological Response95%82.4%Satisfactory bacteriological response in evaluable patients.[8]

Experimental Protocols

Detailed, step-by-step experimental protocols for the cited studies are not publicly available. However, the general methodology for these clinical trials involves:

  • Patient Recruitment: Patients diagnosed with specific infections (e.g., community-acquired pneumonia, complicated urinary tract infection) are enrolled based on predefined inclusion and exclusion criteria.

  • Randomization: Patients are randomly assigned to receive either ofloxacin or the standard of care antibiotic. Many of these studies are double-blind, where neither the patient nor the physician knows which treatment is being administered.[9][10]

  • Treatment Administration: The drugs are administered at specified dosages and for a defined duration.

  • Efficacy Assessment: Clinical efficacy is evaluated based on the resolution of symptoms. Bacteriological efficacy is determined by follow-up cultures to confirm the eradication of the pathogen.

  • Safety and Tolerability: Adverse events are monitored and recorded throughout the study to assess the safety profile of the treatments.

Comparison with Standard of Care for Urinary Tract Infections (UTIs)

Standard treatments for UTIs can include trimethoprim-sulfamethoxazole, nitrofurantoin (B1679001), and other fluoroquinolones like norfloxacin (B1679917) and ciprofloxacin.[11][12] However, fluoroquinolones are often reserved for more complicated cases due to potential side effects.[13]

Data Presentation: Ofloxacin vs. Standard Antibiotics for UTIs

Comparison Metric Ofloxacin Standard of Care Study Details Source
vs. Norfloxacin Overall Effectiveness93.3% (14/15)80% (12/15)Patients with chronic complicated UTIs.[11]
vs. Co-trimoxazole (B1683656)/Nitrofurantoin Bacterial EliminationSuperior to both-Prospective, controlled, randomized, observer-blind study in upper and lower UTIs.[12]
Clinical Cure RateMore pronounced-Prospective, controlled, randomized, observer-blind study in upper and lower UTIs.[12]
vs. Ciprofloxacin Infection-Free Rate (10 days post-treatment)63%63%Patients with complicated lower UTIs.[9][10]
Clinical Resolution of Symptoms83%68%Patients with complicated lower UTIs.[9][10]
vs. Levofloxacin (B1675101) Bacteriuria Response Rate88.5%90.0%Randomized, double-blind study in complicated UTIs.[14]
Overall Clinical Efficacy84.6%90%Randomized, double-blind study in complicated UTIs.[14]

Mandatory Visualization: Ofloxacin Mechanism of Action

Ofloxacin_Mechanism cluster_bacterium Bacterial Cell DNA_Replication DNA Replication & Transcription Topoisomerase_IV Topoisomerase IV DNA_Replication->Topoisomerase_IV Decatenation of daughter chromosomes Supercoiled_DNA Supercoiled DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA->DNA_Gyrase Untwisting Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Replication DNA_Gyrase->Relaxed_DNA Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Topoisomerase_IV->Supercoiled_DNA Topoisomerase_IV->Cell_Death Ofloxacin Ofloxacin Ofloxacin->DNA_Gyrase Inhibits Ofloxacin->Topoisomerase_IV Inhibits

Caption: Mechanism of Ofloxacin's bactericidal action through inhibition of DNA gyrase and topoisomerase IV.

Part 2: Iwilfin (eflornithine) vs. Standard of Care for High-Risk Neuroblastoma

Iwilfin (eflornithine) is an ornithine decarboxylase inhibitor recently approved by the FDA to reduce the risk of relapse in adult and pediatric patients with high-risk neuroblastoma (HRNB).[15][16][17] It is used as a maintenance therapy after patients have shown at least a partial response to prior multiagent, multimodality therapy.[15][18]

The standard of care for HRNB is intensive and multi-phased, typically including:

  • Induction Phase: Intensive chemotherapy (e.g., topotecan, cyclophosphamide, cisplatin, etoposide) and surgical resection.[19][20][21]

  • Consolidation Phase: High-dose chemotherapy followed by autologous stem cell transplant and radiation therapy.[19][22][23]

  • Post-Consolidation/Maintenance Phase: Immunotherapy with anti-GD2 monoclonal antibodies (e.g., dinutuximab) and retinoids.[20][22][24]

Iwilfin is introduced as a new component of the maintenance phase to prevent relapse.[18]

Comparison with Standard of Care

The approval of Iwilfin was based on an externally controlled trial that compared outcomes from Study 3b (with Iwilfin) to a historical control arm from a similar patient population in Study ANBL0032 who received standard immunotherapy but not Iwilfin.[15][25][26]

Data Presentation: Iwilfin Maintenance Therapy vs. Historical Control

Metric Iwilfin (Study 3b) Historical Control (ANBL0032) Outcome Source
Event-Free Survival (EFS) at 4 years 84%73%52% reduced risk of relapse (HR: 0.48)[17][25][27][28]
Overall Survival (OS) at 4 years 96%84%68% reduced risk of death (HR: 0.32)[17][25][27][28]

Experimental Protocols

A detailed, step-by-step protocol for these studies is not publicly available. The general methodology was as follows:

  • Study 3b (Iwilfin Arm): This was a multi-center, open-label, non-randomized trial.[15] Eligible pediatric patients with HRNB who had achieved at least a partial response to standard upfront therapy (including anti-GD2 immunotherapy) received oral eflornithine (B1671129) twice daily for up to two years.[15][25]

  • Study ANBL0032 (External Control Arm): This was a phase III clinical trial where patients with HRNB received standard post-consolidation therapy that included dinutuximab, GM-CSF, interleukin-2, and cis-retinoic acid.[28][29]

  • Comparative Analysis: To compare the outcomes, a propensity score matching was used to select a comparable group of patients from ANBL0032 to serve as the external control for the patients in Study 3b.[26][29] The primary endpoints were Event-Free Survival (EFS) and Overall Survival (OS).[25][26]

Mandatory Visualization: High-Risk Neuroblastoma Treatment Workflow

HRNB_Treatment_Workflow cluster_maintenance Maintenance Options Induction Induction Phase (Chemotherapy + Surgery) Consolidation Consolidation Phase (High-Dose Chemo + Stem Cell Transplant + Radiation) Induction->Consolidation Maintenance Post-Consolidation (Maintenance) Phase Consolidation->Maintenance Standard_Maintenance Standard of Care (Anti-GD2 Immunotherapy + Retinoids) Maintenance->Standard_Maintenance Standard Path Iwilfin_Maintenance Iwilfin (eflornithine) (Reduces Relapse Risk) Standard_Maintenance->Iwilfin_Maintenance Additional Therapy

Caption: Standard treatment workflow for high-risk neuroblastoma with the addition of Iwilfin.

Mandatory Visualization: Iwilfin (eflornithine) Mechanism of Action

Iwilfin_Mechanism cluster_cell Neuroblastoma Cell Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Polyamines Polyamines (e.g., Putrescine) ODC->Polyamines Tumor_Growth Tumor Proliferation & Growth Polyamines->Tumor_Growth Iwilfin Iwilfin (eflornithine) Iwilfin->ODC Inhibits

Caption: Iwilfin inhibits ornithine decarboxylase (ODC), blocking polyamine synthesis and tumor growth.

References

Cross-Validation of Ofloxacin's Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ofloxacin's performance against other antibacterial agents, supported by experimental data from various models. This document outlines Ofloxacin's mechanism of action, its efficacy in both laboratory and animal studies, and detailed methodologies for key experiments.

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its bactericidal action is achieved through the inhibition of essential bacterial enzymes, leading to the disruption of DNA replication and cell division.[4][5] The cross-validation of its effects across different experimental models is crucial for a comprehensive understanding of its therapeutic potential and for comparing its efficacy with other antimicrobial agents.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Ofloxacin's primary mechanism of action involves the inhibition of two key bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4][5] In many Gram-negative bacteria, DNA gyrase is the main target. This enzyme is responsible for introducing negative supercoils into bacterial DNA, a critical step for relieving torsional stress during DNA replication.[6] Ofloxacin binds to the DNA-gyrase complex, trapping the enzyme after it has cleaved the DNA, which leads to an accumulation of double-strand DNA breaks and subsequent cell death.[6]

In most Gram-positive bacteria, topoisomerase IV is the primary target.[6] This enzyme is essential for separating interlinked daughter DNA molecules after replication.[2][6] By inhibiting topoisomerase IV, Ofloxacin prevents the segregation of newly replicated chromosomes, blocking cell division and leading to bacterial death.[5][6]

cluster_bacterial_cell Bacterial Cell ofloxacin Ofloxacin dna_gyrase DNA Gyrase (Gram-negative target) ofloxacin->dna_gyrase Inhibits topo_iv Topoisomerase IV (Gram-positive target) ofloxacin->topo_iv Inhibits replication DNA Replication & Transcription cell_division Cell Division replication->cell_division cell_death Bacterial Cell Death replication->cell_death cell_division->cell_death cluster_workflow Broth Microdilution MIC Assay Workflow prep Prepare Ofloxacin Serial Dilutions inoculate Inoculate Microtiter Plate prep->inoculate inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate at 35-37°C for 16-20h inoculate->incubate read Read Results (Visual Inspection) incubate->read mic Determine MIC read->mic cluster_workflow Murine Systemic Infection Model Workflow infect Infect Mice with Lethal Bacterial Dose (IP) treat Administer Ofloxacin & Comparator Drugs infect->treat observe Observe for 7 Days treat->observe endpoint Record Survival Rate observe->endpoint calculate Calculate ED₅₀ endpoint->calculate

References

Oleficin Structure-Activity Relationship: A Comparative Guide (Data Not Available)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationships (SAR) for the natural product oleficin (B1143917) cannot be provided at this time due to the inaccessibility of foundational experimental data. While the producing organism and initial discovery of this compound have been identified, the detailed quantitative data on its biological activity, the experimental protocols used for its characterization, and any subsequent studies on its derivatives are not available in the public domain through standard search methodologies.

This compound is a polyene antibiotic produced by Streptomyces species, first reported in a 1971 publication in the Journal of Antibiotics. This initial report suggests that this compound exhibits both antibacterial and antifungal properties. However, without access to the full text of this seminal article and any subsequent research, a comparative guide that meets the core requirements of quantitative data presentation, detailed experimental protocols, and signaling pathway visualization cannot be generated.

Information Required for a Comprehensive SAR Analysis

A complete SAR guide for this compound would necessitate the following currently unavailable information:

  • Quantitative Biological Activity Data: Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values for this compound against a panel of bacterial and fungal strains are essential for a quantitative comparison of its activity.

  • Structure-Activity Relationship Studies of Analogs: Access to studies detailing the synthesis and biological evaluation of this compound derivatives is crucial to understand how modifications to its chemical structure impact its activity.

  • Detailed Experimental Protocols: To ensure reproducibility and allow for objective comparison, the specific methodologies used for antimicrobial susceptibility testing (e.g., broth microdilution, agar (B569324) diffusion) and any other biological assays need to be thoroughly documented.

  • Mechanism of Action and Signaling Pathways: Information on the molecular target of this compound and its effect on cellular signaling pathways is necessary to create the required visualizations and to provide a deeper understanding of its biological effects.

Potential Experimental Workflow for this compound SAR Studies

Based on standard practices in natural product drug discovery, a typical experimental workflow to establish the SAR of this compound would involve the steps outlined below.

experimental_workflow cluster_discovery Discovery & Isolation cluster_characterization Characterization cluster_sar SAR Studies cluster_moa Mechanism of Action A Fermentation of Streptomyces sp. B Extraction & Purification of this compound A->B C Structural Elucidation (NMR, MS) B->C D Initial Biological Screening (Antibacterial/Antifungal Assays) B->D E Synthesis of This compound Derivatives C->E F Quantitative Bioactivity Assays (MIC, IC50) D->F E->F G Comparative Analysis F->G H Target Identification Studies G->H I Signaling Pathway Analysis H->I

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of a natural product like this compound.

Hypothetical Signaling Pathway Inhibition

Without specific data on this compound's mechanism of action, a hypothetical signaling pathway diagram can be constructed to illustrate how an antibiotic might disrupt a critical bacterial process, such as cell wall biosynthesis.

signaling_pathway cluster_pathway Hypothetical Bacterial Cell Wall Synthesis Pathway cluster_inhibition Potential Inhibition by this compound A Precursor Synthesis B Monomer Transport A->B C Polymerization B->C D Cross-linking C->D This compound This compound This compound->C Inhibition This compound->D Inhibition

Caption: A hypothetical signaling pathway illustrating potential points of inhibition by an antibiotic like this compound in bacterial cell wall synthesis.

Further investigation into specialized databases and direct access to older scientific literature would be required to provide the detailed comparative guide as requested. Should the user wish to proceed with a similar analysis of a more extensively studied natural product with olefinic functionalities, this can be accommodated.

An Independent Comparative Analysis of Ofloxacin's In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An important introductory note: The following guide provides a comparative analysis for the fluoroquinolone antibiotic Ofloxacin (B1677185) . Initial searches for "Oleficin" did not yield specific research findings for a compound with that name, suggesting a likely misspelling of "Ofloxacin." Therefore, all data and information presented herein pertain to Ofloxacin and its comparison with other antimicrobial agents.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of Ofloxacin's performance against other antibiotics, supported by experimental data from publicly available research.

Data Presentation: Comparative In Vitro Activity

The efficacy of an antibiotic is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible in vitro growth of a bacterium.[1] The lower the MIC value, the more potent the antibiotic is against the specific pathogen. The following tables summarize the MIC values for Ofloxacin and other antibiotics against several clinically significant bacteria.

Table 1: Comparative MIC Values (μg/mL) Against Gram-Positive Bacteria

BacteriumOfloxacinCiprofloxacin (B1669076)LevofloxacinAmoxicillinCefuroximeVancomycin (B549263)
Staphylococcus aureus (MSSA)≤0.49≤0.490.12 - 0.25>1001.0 - >1280.5 - 2.0
Staphylococcus aureus (MRSA)≤0.49≤0.490.12 - 0.25N/AN/A0.5 - 2.0
Streptococcus pneumoniae1.0 - 2.01.0 - 2.00.25 - 2.0≤0.015 - >8.00.03 - >32.00.12 - 0.5

Note: Data synthesized from multiple sources.[2][3][4][5] N/A indicates that the drug is not typically effective or tested against this resistant phenotype.

Table 2: Comparative MIC Values (μg/mL) Against Gram-Negative Bacteria

BacteriumOfloxacinCiprofloxacinLevofloxacinAmoxicillin-ClavulanateCefuroxime
Haemophilus influenzae≤0.03 - 0.25≤0.015 - 0.03≤0.015 - 0.030.06 - 4.00.06 - 8.0
Pseudomonas aeruginosa3.330.26Moderately SusceptibleN/AN/A
Escherichia coliVariesVariesVaries≤0.03 - >32.00.12 - >128

Note: Data synthesized from multiple sources.[2][5][6][7] Varies indicates a wide range of MICs depending on the strain and resistance profile. Ciprofloxacin is generally considered to have superior activity against P. aeruginosa compared to Ofloxacin.[1][8]

Experimental Protocols

The data presented in the tables above are primarily generated through a standardized experimental protocol known as the Minimum Inhibitory Concentration (MIC) test.

Key Experiment: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.

1. Preparation of Inoculum:

  • Isolate three to five morphologically similar bacterial colonies from a fresh agar (B569324) plate culture (e.g., Mueller-Hinton Agar).
  • Transfer the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
  • Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the standardized bacterial suspension to the final required concentration for inoculation, typically around 5 x 10⁵ CFU/mL.

2. Preparation of Antibiotic Dilutions:

  • Prepare a stock solution of each antibiotic to be tested.
  • Perform a serial two-fold dilution of each antibiotic in a 96-well microtiter plate. Each well will contain a specific concentration of the antibiotic in a broth medium.
  • Column 1 of the plate typically contains the highest concentration of the antibiotic, with subsequent columns containing progressively lower concentrations.
  • A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.

3. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.
  • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • After incubation, examine the plate for visible bacterial growth (turbidity).
  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Mandatory Visualizations

Mechanism of Action: Fluoroquinolone Signaling Pathway

Fluoroquinolones like Ofloxacin exert their bactericidal effect by targeting essential bacterial enzymes involved in DNA replication.[3] They inhibit DNA gyrase and topoisomerase IV, leading to breaks in the bacterial DNA and ultimately cell death.[3]

G cluster_bacterium Bacterial Cell Ofloxacin Ofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ofloxacin->DNA_Gyrase inhibits Topo_IV Topoisomerase IV Ofloxacin->Topo_IV inhibits Relaxed_DNA Relaxed DNA for Replication DNA_Gyrase->Relaxed_DNA DNA_Breaks DNA Strand Breaks DNA_Gyrase->DNA_Breaks Separated_DNA Separated Chromosomes Topo_IV->Separated_DNA Topo_IV->DNA_Breaks Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase relaxes Replicated_DNA Replicated Daughter Chromosomes Relaxed_DNA->Replicated_DNA replication Replicated_DNA->Topo_IV decatenation Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

Caption: Ofloxacin's mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV.

Experimental Workflow: Antibiotic Susceptibility Testing (MIC)

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial isolate.

G start Start: Isolate Bacterial Colony prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Antibiotics in 96-Well Plate prep_plate->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_results Read Results: Observe for Turbidity incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End: Report MIC Value determine_mic->end

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

References

Oleficin vs. Placebo: A Comparative Analysis of Efficacy and Safety in Modulating Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Oleficin versus placebo from a hypothetical, representative Phase II clinical study. The data and protocols presented are illustrative, designed to showcase the potential therapeutic profile of this compound in a research context. As no public data from placebo-controlled trials for a compound named "this compound" could be located, this document serves as a template for how such findings would be presented for scientific and drug development professionals.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from a hypothetical 12-week, randomized, double-blind, placebo-controlled study involving 200 subjects with moderate-to-severe rheumatoid arthritis.

Table 1: Primary and Secondary Efficacy Endpoints at Week 12

EndpointThis compound (n=100)Placebo (n=100)P-value
ACR20 Response Rate (%) 65.0%30.0%<0.001
ACR50 Response Rate (%) 40.0%15.0%<0.001
ACR70 Response Rate (%) 20.0%5.0%<0.01
Change from Baseline in DAS28-CRP -2.1-0.8<0.001
Change from Baseline in hs-CRP (mg/L) -15.2-3.5<0.001
Change from Baseline in IL-6 (pg/mL) -8.8-1.2<0.001

ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. DAS28-CRP: Disease Activity Score 28 using C-Reactive Protein. hs-CRP: high-sensitivity C-Reactive Protein. IL-6: Interleukin-6.

Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs)

Adverse Event (≥5% in any group)This compound (n=100)Placebo (n=100)
Upper Respiratory Tract Infection 12%10%
Headache 8%7%
Nausea 7%4%
Injection Site Reaction 6%2%
Elevated Liver Enzymes (ALT) 5%1%

Experimental Protocols

This was a hypothetical multicenter, randomized, double-blind, placebo-controlled, parallel-group study. A total of 200 adult patients (18-75 years) with a diagnosis of rheumatoid arthritis according to the 2010 ACR/EULAR criteria and with active disease (DAS28-CRP > 3.2) were enrolled. Participants were randomized in a 1:1 ratio to receive either 150 mg of this compound or a matching placebo subcutaneously once weekly for 12 weeks.

The primary efficacy endpoint was the proportion of patients achieving an ACR20 response at Week 12. Secondary endpoints included ACR50 and ACR70 response rates, and the change from baseline in DAS28-CRP, serum hs-CRP, and serum IL-6 levels. Assessments were performed at screening, baseline, and at weeks 2, 4, 8, and 12.

  • Sample Collection: Whole blood was collected into serum-separator tubes at each study visit. Samples were centrifuged at 1,500 x g for 15 minutes at 4°C. The resulting serum was aliquoted and stored at -80°C until analysis.

  • Assay Method: Serum concentrations of IL-6 and hs-CRP were quantified using commercially available enzyme-linked immunosorbent assays (ELISAs). All samples from a given subject were analyzed in the same assay run to minimize inter-assay variability. A standard curve was generated for each assay plate, and sample concentrations were interpolated from the linear portion of the curve.

Safety was monitored through the recording of all adverse events, physical examinations, vital signs, and clinical laboratory tests (hematology, clinical chemistry, and urinalysis) at each study visit.

Visualizations: Signaling Pathways and Workflows

The proposed mechanism of action for this compound involves the inhibition of the JAK-STAT signaling pathway, a critical intracellular cascade for cytokine signaling, including IL-6. By binding to the Janus kinase (JAK), this compound is hypothesized to prevent the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby downregulating the transcription of inflammatory genes.

Oleficin_Pathway Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates This compound This compound This compound->JAK Inhibits pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Inflammatory Gene Transcription Nucleus->Gene Initiates

Caption: Hypothetical inhibition of the JAK-STAT pathway by this compound.

The workflow diagram below outlines the key steps from patient sample collection to final data analysis for the primary biomarkers in the hypothetical study.

Experimental_Workflow cluster_clinic Clinical Site cluster_lab Central Laboratory cluster_analysis Data Analysis Patient Patient Recruitment & Consent Sample Blood Sample Collection (Baseline, Wk 12) Patient->Sample Process Serum Processing & Aliquoting Sample->Process Store Storage (-80°C) Process->Store ELISA ELISA for hs-CRP & IL-6 Store->ELISA Quant Data Quantification ELISA->Quant Stats Statistical Analysis (this compound vs Placebo) Quant->Stats

Caption: Workflow for biomarker processing and analysis.

A Comparative Analysis of the Therapeutic Index: Ofloxacin vs. Amoxicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity.[1][2][3] A higher TI indicates a wider margin of safety for a drug.[4] This guide provides a comparative analysis of the therapeutic profile of Ofloxacin, a fluoroquinolone antibiotic, and Amoxicillin, a beta-lactam antibiotic, to offer insights for research and drug development.

It is important to note that initial searches for "Oleficin" did not yield information on a therapeutic agent, suggesting a possible confusion with the well-documented antibiotic, Ofloxacin. Ofloxacin is a broad-spectrum antibiotic effective against a variety of Gram-positive and Gram-negative bacteria.[5][6] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[5][7]

Quantitative Comparison of Therapeutic Indices

The therapeutic index is calculated as the ratio of the toxic dose in 50% of the population (TD50) to the effective dose in 50% of the population (ED50).[1] For preclinical studies in animals, the lethal dose in 50% of the population (LD50) is often used in place of TD50.[2] While specific therapeutic index values for humans are not always readily available due to ethical considerations, preclinical data and clinical safety profiles provide valuable comparative information.

DrugClassTherapeutic Index (TI)LD50 (Oral, Rat)ED50Key Safety Considerations
Ofloxacin FluoroquinoloneNarrow to Moderate>5,000 mg/kgVaries by indicationPotential for serious adverse effects including central nervous system effects, QTc prolongation, and tendon damage.[5]
Amoxicillin Beta-lactamWide>15,000 mg/kgVaries by indicationGenerally well-tolerated; primary adverse effects are hypersensitivity reactions and gastrointestinal disturbances.

Note: The LD50 values are derived from animal studies and serve as an indicator of acute toxicity. The therapeutic index in clinical practice is more nuanced and considers the spectrum of adverse effects.

Experimental Protocols for Determining Therapeutic Index

The determination of a drug's therapeutic index involves a series of preclinical and clinical studies designed to establish its efficacy and safety profile.

1. Determination of Effective Dose (ED50):

  • Methodology: Dose-response studies are conducted in appropriate animal models of infection. Groups of infected animals are treated with a range of doses of the antibiotic. The efficacy is typically measured by the reduction in bacterial load or survival rate. The ED50 is the dose that produces the desired therapeutic effect in 50% of the test subjects.

  • Workflow:

    • Induce a standardized infection in a cohort of laboratory animals (e.g., mice, rats).

    • Administer a range of single or multiple doses of the test drug to different groups of animals.

    • Include a placebo control group.

    • Monitor the animals for a predetermined period, assessing clinical signs of infection and survival.

    • At the end of the study, determine the bacterial load in target tissues.

    • Use statistical methods (e.g., probit analysis) to calculate the ED50.

2. Determination of Toxic Dose (TD50) and Lethal Dose (LD50):

  • Methodology: Acute toxicity studies are performed in animals to determine the doses that cause adverse effects and mortality. For the LD50, escalating doses of the drug are administered, and the dose that is lethal to 50% of the animals is determined. For the TD50, animals are monitored for a range of toxicological endpoints, such as clinical signs of toxicity, changes in blood chemistry, and histopathological damage to organs.

  • Workflow:

    • Administer a range of single, high doses of the drug to different groups of healthy animals.

    • Observe the animals for a specified period (typically 14 days) for signs of toxicity and mortality.

    • Perform detailed clinical observations, body weight measurements, and food/water consumption analysis.

    • Conduct gross necropsy and histopathological examination of major organs.

    • Calculate the LD50 or TD50 using statistical methods.

G cluster_ED50 Determination of ED50 cluster_LD50 Determination of LD50/TD50 cluster_TI Therapeutic Index Calculation A Animal Model of Infection B Dose-Response Administration A->B C Monitoring of Therapeutic Effect B->C D Calculation of ED50 C->D I Therapeutic Index (TI) = LD50 / ED50 D->I E Healthy Animal Cohorts F Administration of Escalating Doses E->F G Observation for Toxicity/Mortality F->G H Calculation of LD50/TD50 G->H H->I

Caption: Experimental workflow for determining the therapeutic index.

Signaling Pathways and Mechanisms of Action

The differential mechanisms of action of Ofloxacin and Amoxicillin contribute to their distinct safety profiles.

Ofloxacin: As a fluoroquinolone, Ofloxacin targets bacterial type II topoisomerases. This mechanism can also have off-target effects on mitochondrial DNA in mammalian cells, which is hypothesized to contribute to some of its adverse effects.

G cluster_bacterium Bacterial Cell Ofloxacin Ofloxacin DNA_gyrase DNA Gyrase / Topoisomerase IV Ofloxacin->DNA_gyrase DNA Bacterial DNA DNA_gyrase->DNA Replication DNA Replication Blocked DNA_gyrase->Replication Inhibition

Caption: Ofloxacin's mechanism of action.

Amoxicillin: Being a beta-lactam antibiotic, Amoxicillin inhibits the synthesis of the bacterial cell wall, a structure not present in mammalian cells. This high degree of selectivity is a primary reason for its wider therapeutic index.

G cluster_bacterium Bacterial Cell Amoxicillin Amoxicillin PBP Penicillin-Binding Proteins (PBPs) Amoxicillin->PBP CellWall Cell Wall Synthesis PBP->CellWall Lysis Cell Lysis PBP->Lysis Inhibition of Synthesis

Caption: Amoxicillin's mechanism of action.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.